Melinamide
Description
Structure
2D Structure
Properties
IUPAC Name |
(9Z,12Z)-N-(1-phenylethyl)octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(28)27-24(2)25-21-18-17-19-22-25/h7-8,10-11,17-19,21-22,24H,3-6,9,12-16,20,23H2,1-2H3,(H,27,28)/b8-7-,11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIUTHWKQHRQNP-NQLNTKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048809 | |
| Record name | Melinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14417-88-0 | |
| Record name | Melinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14417-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melinamide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ07049A84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Melinamide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melinamide, an amide analog of the unsaturated long-chain fatty acid linoleic acid, has been identified as a potent inhibitor of cholesterol absorption. Its primary mechanism of action is the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), a key player in the esterification and subsequent absorption of dietary cholesterol in the intestines. This document provides a comprehensive overview of the molecular mechanism, quantitative data, and experimental methodologies related to this compound's activity.
Core Mechanism of Action: Inhibition of ACAT
This compound's principal pharmacological effect is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. This process is crucial for the absorption of dietary cholesterol and for the packaging of cholesterol into lipoproteins within the intestinal enterocytes and liver cells.
By inhibiting ACAT, this compound effectively blocks the esterification of cholesterol in the mucosal microsomes of the small intestine. This prevents the absorption of dietary cholesterol and reduces the amount of cholesterol available for the assembly of chylomicrons, the lipoprotein particles that transport dietary lipids from the intestines to the rest of the body.
Stereospecificity of Inhibition
Research has demonstrated that the inhibitory activity of this compound on ACAT is stereospecific. The D-isomer of this compound is a more potent inhibitor of ACAT than the L-isomer, indicating a specific interaction with the enzyme's active site.
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Parameter | Value | Species/System | Reference |
| IC50 (ACAT inhibition) | ~0.5 µM | Rabbit small intestine mucosal microsomes | [1][2] |
| IC50 (Cholesterol absorption) | Not explicitly stated, but D-isomer is more effective | Not specified | [1][2] |
Signaling Pathways
The primary signaling pathway affected by this compound is that of cholesterol metabolism and transport. By inhibiting ACAT, this compound directly interferes with the esterification of cholesterol, a critical step in its intestinal absorption and subsequent distribution.
Experimental Protocols
In Vitro Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound on ACAT in a cell-free system using microsomal fractions.
4.1.1. Materials:
-
Rabbit small intestine
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)
-
Differential centrifugation equipment
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
[14C]Oleoyl-CoA (radiolabeled substrate)
-
Unlabeled cholesterol
-
Bovine serum albumin (BSA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
-
Organic solvents for lipid extraction (e.g., chloroform:methanol) and TLC development
4.1.2. Procedure:
-
Preparation of Microsomes:
-
Excise the small intestine from a rabbit and wash the lumen with cold saline.
-
Scrape the mucosa from the intestinal wall.
-
Homogenize the mucosal scrapings in homogenization buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme. Resuspend the microsomal pellet in an appropriate buffer.
-
Determine the protein concentration of the microsomal preparation.
-
-
Assay Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a determined amount of microsomal protein, BSA, and unlabeled cholesterol (often delivered in a detergent like Triton X-100 to solubilize).
-
Add this compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding [14C]Oleoyl-CoA to the reaction mixture.
-
Incubate the reaction tubes at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a solvent mixture, such as chloroform:methanol (2:1 v/v), to stop the enzymatic activity and extract the lipids.
-
-
Lipid Extraction and Analysis:
-
Vortex the tubes vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid) to separate cholesteryl esters from other lipids.
-
-
Quantification:
-
Visualize the lipid spots (e.g., using iodine vapor or autoradiography).
-
Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial.
-
Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radiolabeled cholesteryl ester formed in each reaction.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Concluding Remarks
This compound demonstrates a clear and potent mechanism of action centered on the inhibition of ACAT. This activity disrupts the normal pathway of intestinal cholesterol absorption, positioning it as a compound of interest for the management of hypercholesterolemia. Further research to elucidate the finer details of its kinetic interactions with ACAT isoforms and its broader effects on lipid metabolism would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. Tumor Necrosis Factor-α Induces Stress Fiber Formation through Ceramide Production: Role of Sphingosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Melinamide: A Technical Overview of its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melinamide, chemically known as (9Z,12Z)-N-(1-Phenylethyl)-9,12-octadecadienamide, is a linoleic acid derivative that has garnered interest for its potential therapeutic applications. Initially investigated for its effects on cholesterol metabolism, subsequent research has suggested its role as a modulator of inflammatory pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Discovery and Initial Synthesis
This compound was first described in patents by Seki et al. assigned to Sumitomo, for its use in lowering blood cholesterol levels.[1] The initial preparation involved the derivatization of linoleic acid, a naturally occurring unsaturated fatty acid.[1]
The fundamental synthetic approach to this compound and related N-acyl amines involves the formation of an amide bond between the carboxylic acid of linoleic acid and the amine group of 1-phenylethylamine. A common laboratory-scale synthesis is outlined below.
General Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process:
-
Activation of Linoleic Acid: Linoleic acid is first converted to a more reactive acyl chloride derivative. This is typically achieved by reacting linoleic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amidation: The resulting linoleoyl chloride is then reacted with (R)-(+)-1-phenylethylamine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The final product, this compound, is then purified using standard techniques like column chromatography.
Biological Activity and Mechanism of Action
This compound has demonstrated biological activity in two key areas: cholesterol metabolism and inflammation modulation.
Cholesterol Absorption Inhibition
This compound has been identified as an inhibitor of cholesterol absorption with a reported IC50 of 20.9 μM.[2] This activity is attributed to its structural similarity to endogenous fatty acids, which allows it to interfere with the processes of cholesterol uptake and transport in the intestine.
Anti-Inflammatory Properties
This compound and related N-acyl amides exhibit anti-inflammatory effects, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. It has been shown to regulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3]
Quantitative Biological Data
| Compound | Biological Target | Assay | Activity (IC50/EC50) |
| This compound | Cholesterol Absorption | In vitro inhibition assay | 20.9 μM[2] |
| (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide (a close analog) | TNF-α Inhibition | In vitro cellular assay | ~14.2 μM |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Materials:
-
Linoleic acid
-
Oxalyl chloride
-
(R)-(+)-1-Phenylethylamine
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Linoleoyl Chloride: To a solution of linoleic acid (1 equivalent) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise. Allow the reaction to stir at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield crude linoleoyl chloride, which is used immediately in the next step.
-
Amide Formation: Dissolve the crude linoleoyl chloride in anhydrous DCM. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the linoleoyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
NF-κB Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibition of the NF-κB pathway, which can be adapted for this compound.
Cell Line: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.
Procedure:
-
Seed the HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induce NF-κB activation by treating the cells with a known activator, such as TNF-α (10 ng/mL), for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage inhibition of NF-κB activation at each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.
Nrf2 Activation Assay (General Protocol)
This protocol outlines a general method to evaluate the activation of the Nrf2 pathway.
Cell Line: Human retinal pigment epithelial (ARPE-19) cells.
Procedure:
-
Seed ARPE-19 cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Lyse the cells and perform a Western blot analysis to determine the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).
-
Alternatively, use a quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes.
-
An increase in the nuclear localization of Nrf2 and the expression of its target genes indicates activation of the pathway.
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Caption: Postulated mechanism of Nrf2 activation by this compound.
Conclusion
This compound is a synthetic N-acyl amine with demonstrated biological activities, including the inhibition of cholesterol absorption and the modulation of inflammatory pathways. Its straightforward synthesis from readily available starting materials and its potential to target key signaling cascades like NF-κB and Nrf2 make it an interesting molecule for further investigation in the context of metabolic and inflammatory diseases. The provided experimental frameworks can serve as a basis for researchers to further explore the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and on conducting more extensive in vivo efficacy and safety evaluations.
References
Melinamide as a Cholesterol Absorption Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melinamide, chemically known as N-(alpha-methylbenzyl)linoleamide, has been identified as a potent inhibitor of cholesterol absorption. Its primary mechanism of action involves the inhibition of the enzyme Acyl CoA:cholesterol acyltransferase (ACAT), which is crucial for the esterification of cholesterol within intestinal enterocytes. This guide provides an in-depth technical overview of this compound, summarizing its biochemical properties, mechanism of action, and preclinical data. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent for hypercholesterolemia.
Introduction
Hypercholesterolemia is a major risk factor for cardiovascular disease. The absorption of dietary and biliary cholesterol in the small intestine plays a significant role in maintaining cholesterol homeostasis. Inhibiting this process is a key therapeutic strategy for managing elevated cholesterol levels. This compound has emerged as a promising small molecule inhibitor of cholesterol absorption. This document serves as a comprehensive technical resource on the core aspects of this compound's function and preclinical evaluation.
Mechanism of Action
This compound's primary molecular target is Acyl CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is an intracellular enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This esterification process is a critical step in the absorption of dietary cholesterol by enterocytes and its subsequent packaging into chylomicrons.
This compound acts as an uncompetitive inhibitor of ACAT.[1] This means that it binds to the enzyme-substrate complex, rather than to the free enzyme. This mode of inhibition is often observed with multi-substrate enzymes.
The inhibition of ACAT by this compound leads to a decrease in the esterification of cholesterol within the intestinal mucosa.[1] This, in turn, reduces the amount of cholesterol available for incorporation into chylomicrons, thereby limiting its absorption into the bloodstream. Studies have shown that the D-isomer of this compound is a more effective inhibitor of ACAT and cholesterol absorption than the L-isomer.[1]
Signaling Pathway
// Invisible edges for layout edge [style=invis]; "Dietary & Biliary Cholesterol" -> "NPC1L1"; } END_DOT Caption: Cholesterol Absorption and the Site of this compound Action.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Species | Tissue/System | Reference |
| IC50 (ACAT inhibition) | ~0.5 µM | Rabbit | Small Intestine Mucosa | [1] |
| Inhibition Kinetics | Uncompetitive | Rabbit | Small Intestine Mucosa | [1] |
| Treatment Group | Serum Cholesterol Esters | Liver Cholesterol Esters | Heart Cholesterol Esters | Aorta Cholesterol Esters | Reference |
| Hyperlipidemic Control | Markedly Increased | ~190x vs. Normal | ~15x vs. Normal | Markedly Increased | |
| This compound (300 mg/kg/day) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | |
| This compound (1000 mg/kg/day) | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease | |
| This compound (3000 mg/kg/day) | Lowered to Normal Level | Dose-dependent Decrease | Dose-dependent Decrease | Dose-dependent Decrease |
| Animal Model | Key Findings | Reference |
| Cholesterol-fed Diabetic Rats | This compound treatment (0.1% in diet for 3 weeks) substantially decreased the enhanced intestinal ACAT activity and led to a marked improvement of hypercholesterolemia. No effect was observed on intestinal cholesterol esterase activity. |
Experimental Protocols
In Vitro ACAT Inhibition Assay (Rabbit Intestinal Mucosa)
This protocol is based on the methodology described by Natori et al. (1986).
Objective: To determine the inhibitory effect of this compound on ACAT activity in rabbit intestinal microsomes.
Materials:
-
Rabbit small intestine
-
Buffer A: 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl (pH 7.4)
-
Buffer B: 0.1 M potassium phosphate buffer (pH 7.4), 1 mM EDTA
-
[1-14C]Oleoyl-CoA
-
Cholesterol
-
Bovine Serum Albumin (BSA)
-
DL-Melinamide
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates (Silica Gel G)
-
Developing solvent: n-hexane/diethyl ether/acetic acid (80:20:1, v/v/v)
Procedure:
-
Microsome Preparation:
-
Evert the rabbit small intestine and wash with ice-cold saline.
-
Scrape the mucosa and homogenize in Buffer A.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes.
-
Centrifuge the resulting supernatant at 105,000 x g for 60 minutes.
-
Wash the microsomal pellet with Buffer B and resuspend in the same buffer.
-
-
ACAT Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein
-
Cholesterol substrate (emulsified with BSA)
-
DL-Melinamide at various concentrations
-
Potassium phosphate buffer (pH 7.4)
-
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the reaction by adding [1-14C]Oleoyl-CoA.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v).
-
-
Lipid Extraction and Analysis:
-
Extract the lipids from the reaction mixture.
-
Separate the cholesteryl esters from other lipids by TLC using the specified developing solvent.
-
Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Cholesterol-Lowering Effect in Cholesterol-Fed Diabetic Rats
This protocol is based on the study by Matsubara et al. (1988).
Objective: To evaluate the effect of this compound on plasma cholesterol levels and intestinal ACAT activity in a diabetic rat model.
Animals: Male rats.
Induction of Diabetes: Administer streptozotocin to induce diabetes.
Experimental Groups:
-
Control: Fed a standard chow diet.
-
Cholesterol-fed Diabetic (DM): Fed a diet containing 1% cholesterol, 0.5% cholic acid, and 5% lard.
-
This compound-treated Cholesterol-fed Diabetic: Fed the same diet as the DM group, supplemented with 0.1% this compound.
Procedure:
-
Feed the respective diets to the rats for 3 weeks.
-
After the treatment period, fast the animals for 24 hours.
-
Collect blood samples for lipid analysis (total cholesterol, triglycerides, etc.).
-
Euthanize the animals and collect the small intestine.
-
Prepare microsomes from the intestinal mucosa as described in Protocol 4.1.
-
Measure the ACAT activity in the intestinal microsomes.
Data Analysis:
-
Compare the plasma lipid profiles and intestinal ACAT activity among the different experimental groups.
Synthesis of this compound (N-(alpha-methylbenzyl)linoleamide)
Proposed Synthetic Route:
General Procedure:
-
Activation of Linoleic Acid: Convert linoleic acid to its more reactive acid chloride derivative, linoleoyl chloride. This can be achieved by reacting linoleic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically performed in an inert solvent.
-
Amidation: React the linoleoyl chloride with alpha-methylbenzylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction forms the amide bond, yielding this compound.
-
Purification: The crude product would then be purified using standard techniques such as column chromatography to obtain pure this compound.
Conclusion
This compound demonstrates significant potential as a cholesterol absorption inhibitor through its uncompetitive inhibition of ACAT. The available preclinical data in rabbit and rat models support its efficacy in lowering cholesterol levels. The detailed protocols and compiled data in this guide are intended to facilitate further investigation into the therapeutic utility of this compound and its analogs for the management of hypercholesterolemia. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy.
References
Early Preclinical Studies of CC-223: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-223 is a potent, selective, and orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] As a critical regulator of cell growth, proliferation, and survival, mTOR is a key therapeutic target in oncology.[1][3] CC-223 distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs, by targeting the kinase activity of mTOR, thereby inhibiting both mTOR complex 1 (mTORC1) and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers. This guide provides an in-depth overview of the early preclinical studies that characterized the activity and mechanism of action of CC-223.
Core Mechanism of Action
CC-223 is an ATP-competitive inhibitor of mTOR kinase. Its primary mechanism of action involves the direct inhibition of the catalytic activity of mTOR, which prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.
Inhibition of mTORC1: CC-223 effectively inhibits mTORC1, as evidenced by the reduced phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these proteins leads to the suppression of protein synthesis and, consequently, the inhibition of cell growth and proliferation.
Inhibition of mTORC2: A key feature of CC-223 is its ability to inhibit mTORC2, a function not shared by rapamycin and its analogs. The inhibition of mTORC2 by CC-223 prevents the phosphorylation of Akt at serine 473 (S473), a crucial step for full Akt activation. By inhibiting both mTORC1 and mTORC2, CC-223 achieves a more complete shutdown of the mTOR signaling cascade.
Quantitative In Vitro Activity
The following tables summarize the in vitro potency and cellular activity of CC-223 from early preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of CC-223
| Target | IC50 (µM) | Selectivity vs. mTOR | Reference |
| mTOR | 0.016 | - | |
| PI3Kα | 4.0 | >200-fold | |
| DNA-PK | 0.84 | 52.5-fold |
Table 2: In Vitro Cellular Activity of CC-223 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | pS6RP Inhibition | 31 ± 2 | |
| PC-3 | Prostate Cancer | p4EBP1 Inhibition | 405 ± 47 | |
| PC-3 | Prostate Cancer | pAKT(S473) Inhibition | 11 ± 10 | |
| SKOV3 | Ovarian Cancer | Cell Viability (MTT) | 64.32 ± 5.21 | |
| CaOV3 | Ovarian Cancer | Cell Viability (MTT) | 88.17 ± 6.32 | |
| HepG2 | Hepatocellular Carcinoma | mTORC1/C2 Inhibition | Effective at 100-1000 nM |
In Vivo Efficacy in Xenograft Models
CC-223 has demonstrated significant anti-tumor activity in various preclinical xenograft models.
Table 3: In Vivo Efficacy of CC-223 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| SKOV3 | Ovarian Cancer | 15 or 50 mg/kg, oral gavage, daily | Dose-dependent inhibition | |
| HepG2 | Hepatocellular Carcinoma | 10 or 30 mg/kg, oral gavage, daily for 21 days | Significant inhibition |
Experimental Protocols
Western Blot Analysis for mTOR Pathway Inhibition
This protocol describes the methodology used to assess the inhibition of mTORC1 and mTORC2 signaling by CC-223 in cancer cell lines.
1. Cell Lysis:
-
Cancer cells (e.g., PC-3) are seeded and grown to approximately 80% confluency.
-
Cells are treated with varying concentrations of CC-223 or vehicle control for a specified time (e.g., 1-4 hours).
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Lysates are clarified by centrifugation to remove cellular debris.
2. Protein Quantification:
-
The protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer and heated.
-
The protein samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Following electrophoresis, the separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-S6K, phospho-4E-BP1, phospho-Akt (S473), and their total protein counterparts) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
This assay is used to determine the effect of CC-223 on the proliferation and viability of cancer cells.
1. Cell Seeding:
-
Cancer cells (e.g., SKOV3, CaOV3) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of CC-223 or vehicle control.
-
The cells are then incubated for a specified period (e.g., 48-72 hours).
3. MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., dimethyl sulfoxide or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway of CC-223 Action
Caption: CC-223 inhibits both mTORC1 and mTORC2 kinase activity.
General Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing the in vitro efficacy of CC-223.
References
The Pharmacological Profile of Melinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melinamide, also known as N-(α-methylbenzyl)linoleamide, is a cholesterol-lowering agent that acts via the inhibition of Acyl CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and pharmacokinetic properties. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the field of cardiovascular diseases.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Acyl CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2] By inhibiting ACAT, this compound reduces the absorption of dietary cholesterol in the intestine and decreases the formation of cholesteryl esters in the liver.
The inhibition of ACAT by DL-Melinamide has been determined to be uncompetitive.[2] The compound has two optical isomers, D-MA and L-MA, with the D-isomer being a more potent inhibitor of ACAT and, consequently, a more effective inhibitor of cholesterol absorption.[2]
Signaling Pathway
The inhibition of ACAT by this compound directly impacts the cholesterol esterification pathway. A simplified representation of this is provided below.
Figure 1: Simplified diagram of this compound's inhibition of ACAT in an enterocyte.
Preclinical Pharmacology
Preclinical studies in animal models have demonstrated the cholesterol-lowering efficacy of this compound.
In Vitro Data
| Compound | Target | Assay | IC50 | Reference |
| DL-Melinamide | Acyl CoA:cholesterol acyltransferase (ACAT) | Inhibition of cholesterol esterification in rabbit small intestine mucosal microsomes | ~0.5 µM | [2] |
In Vivo Data
In cholesterol-fed diabetic rats, treatment with this compound resulted in a significant decrease in the enhanced intestinal ACAT activity. This effect was accompanied by a marked improvement in hypercholesterolemia, suggesting a direct link between the inhibition of intestinal ACAT and the cholesterol-lowering effect of the drug.
Clinical Pharmacology
Information regarding the clinical pharmacology of this compound is limited. While it was marketed in Japan under the trade name Artes, it has since been withdrawn. The specific reasons for its withdrawal are not publicly available in the retrieved search results, though drug withdrawals are often due to safety concerns or lack of efficacy compared to other available treatments.
Pharmacokinetics
A study on the metabolism of N-(α-methylbenzyl)linoleamide in rats and humans provided some pharmacokinetic insights. In rats, the main metabolites were identified as dicarboxylic acid monoamides. In humans, approximately 53% of an oral dose was excreted unchanged in the feces within three days. Notably, this compound was not detected in the serum of a volunteer who had been taking a daily oral dose of 1500 mg for three months, suggesting low systemic absorption.
Experimental Protocols
ACAT Inhibition Assay (General Protocol)
A general protocol for determining the in vitro inhibitory activity of a compound against ACAT is outlined below. This is a representative protocol and specific parameters for the this compound studies were not available in the search results.
Figure 2: General workflow for an in vitro ACAT inhibition assay.
Materials:
-
Microsomal fraction from a relevant tissue source (e.g., liver, intestine)
-
Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)
-
Cholesterol-rich liposomes
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Preparation of Microsomes: Isolate the microsomal fraction from homogenized tissue via differential centrifugation.
-
Incubation: Pre-incubate the microsomal preparation with varying concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding the radiolabeled fatty acyl-CoA and cholesterol-rich liposomes.
-
Reaction Termination: Stop the reaction after a defined incubation period by adding a lipid extraction solvent mixture.
-
Lipid Separation: Separate the cholesteryl ester fraction from other lipids using TLC.
-
Quantification: Quantify the amount of radioactivity incorporated into the cholesteryl ester band using a scintillation counter.
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound and determine the IC50 value.
Synthesis
The synthesis of N-(α-methylbenzyl)linoleamide can be achieved through the reaction of linoleoyl chloride with α-methylbenzylamine. A detailed, specific protocol for the synthesis of this compound was not available in the provided search results.
Conclusion
This compound is a potent inhibitor of ACAT with demonstrated cholesterol-lowering effects in preclinical models. Its mechanism of action is well-defined, and its pharmacokinetic profile suggests low systemic absorption. However, the limited availability of clinical data and its withdrawal from the market in Japan highlight the need for further investigation into its safety and efficacy in humans. The information presented in this guide provides a foundation for researchers interested in exploring the therapeutic potential of ACAT inhibitors and the further development of compounds with similar mechanisms of action.
References
- 1. Cholesterol-lowering effect of N-(alpha-methylbenzyl)linoleamide (this compound) in cholesterol-fed diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the inhibition of cholesterol absorption by DL-melinamide: inhibition of cholesterol esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies of Melamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in vitro studies conducted on Melamine (2,4,6-triamino-1,3,5-triazine). It is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this compound. This document summarizes key quantitative data, details common experimental protocols, and visualizes the known signaling pathways and experimental workflows. While initial inquiries for "Melinamide" consistently resolved to "Melamine," this guide focuses on the substantial body of research available for the latter. Melamine has been the subject of numerous in vitro studies to elucidate its mechanisms of toxicity, including its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The cytotoxic and pro-apoptotic effects of Melamine have been evaluated across various cell lines. The following tables summarize the quantitative data from these studies, providing a comparative overview of its potency and impact on cellular processes.
Table 1: Cytotoxicity of Melamine (IC50 Values)
| Cell Line | Assay Type | Exposure Time | IC50 Value | Reference |
| Caco-2 (Human colon adenocarcinoma) | MTT Assay | 24 hours | 14.636 mg/L | [1] |
| NRK-52E (Rat kidney epithelial) | MTT Assay | Not Specified | 1.89 mg/mL | [2] |
| HEK293T (Human embryonic kidney) | MTT Assay | Not Specified | 2.07 mg/mL | [2] |
| FaO (Rat hepatoma) | MTT Assay | 48 hours | 6.4 mM | [2] |
| L6 (Rat skeletal muscle) | MTT Assay | 48 hours | 8.2 mM | [2] |
| MDCK (Madin-Darby canine kidney) | Not Specified | 24 hours | 4792 µg/mL | |
| ACHN (Human renal adenocarcinoma) | Not Specified | 24 hours | 2792 µg/mL | |
| SH-SY5Y (Human neuroblastoma) | MTT Assay | 72 hours | 1.5 mg/mL | |
| L929 (Mouse fibroblast) | MTT Assay | 24 hours | ~1000 µg/mL | |
| CHO (Chinese hamster ovary) | MTT Assay | 24 hours | ~1000 µg/mL |
Table 2: Dose-Dependent Induction of Apoptosis by Melamine in Differentiated PC12 Cells (24-hour exposure)
| Melamine Concentration (µg/mL) | Percentage of Early Apoptotic Cells (Annexin V+/PI−) |
| 0 (Control) | 8.79% |
| 33 | 17.29% |
| 330 | 20.77% |
| 990 | 23.43% |
| 1980 | 26.86% |
| 3300 | 48.28% |
Data extracted from a study by Lau et al. (2011).
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to assess the effects of Melamine are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
Melamine stock solution
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Melamine in complete medium. Replace the existing medium with 100 µL of the medium containing various concentrations of Melamine. Include a vehicle control (medium with the solvent used to dissolve Melamine).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Melamine
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with various concentrations of Melamine for the desired time.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with Melamine
-
Ice-cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Melamine and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blotting for Signaling Protein Activation
Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of signaling molecules, to assess pathway activation.
Materials:
-
Cells treated with Melamine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with Melamine, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Melamine and a typical experimental workflow for its in vitro characterization.
Caption: Experimental workflow for in vitro characterization of Melamine.
Caption: Melamine-induced Ca2+-Sensing Receptor signaling pathway.
Caption: Melamine-induced p38 MAPK signaling pathway.
Conclusion
The in vitro studies on Melamine have consistently demonstrated its cytotoxic effects on various cell lines, primarily through the induction of apoptosis. The activation of the Ca2+-sensing receptor and the p38 MAPK signaling pathways appear to be key mechanisms underlying these effects. The provided data and protocols in this guide serve as a valuable resource for researchers investigating the toxicological profile of Melamine and for professionals in drug development exploring related compounds or mechanisms. Further research is warranted to fully elucidate the intricate molecular interactions and to explore potential therapeutic or toxicological implications in greater detail.
References
An In-depth Technical Guide to Acyl-CoA:Cholesterol Acyltransferase (ACAT) and the Inhibitor Melinamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical intracellular enzyme that plays a central role in cellular cholesterol homeostasis. By catalyzing the esterification of free cholesterol into cholesteryl esters, ACAT prevents the accumulation of cytotoxic free cholesterol in cellular membranes and facilitates its storage in lipid droplets or its assembly into lipoproteins. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological roles, making them attractive therapeutic targets for a range of diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.
This technical guide provides a comprehensive overview of ACAT and a specific inhibitor, Melinamide. It delves into the fundamental biology of the ACAT isoforms, their roles in pathology, and the therapeutic rationale for their inhibition. A detailed profile of this compound, including its chemical properties, mechanism of action, and inhibitory kinetics, is presented. This guide also furnishes detailed experimental protocols for key assays used in the evaluation of ACAT inhibitors and summarizes relevant quantitative data in structured tables. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to provide clear, concise representations of complex biological and procedural information.
Introduction to Acyl-CoA:Cholesterol Acyltransferase (ACAT)
ACAT is an integral membrane protein located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] This enzymatic activity is crucial for maintaining cellular cholesterol balance.[2]
ACAT Isoforms: ACAT1 and ACAT2
Mammals possess two ACAT isoforms, ACAT1 and ACAT2, which are encoded by separate genes and exhibit distinct tissue distribution and physiological functions.
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain.[1] It is primarily involved in the storage of cholesterol within cells by forming cytoplasmic lipid droplets. In macrophages, ACAT1-mediated cholesterol esterification contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.[3]
-
ACAT2 expression is predominantly restricted to the liver and intestines. This isoform plays a key role in the absorption of dietary cholesterol in the intestines and the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL), in the liver.
The distinct roles of ACAT1 and ACAT2 suggest that isoform-selective inhibitors may offer therapeutic advantages with fewer side effects compared to non-selective inhibitors.
ACAT in Disease Pathophysiology
Dysregulation of ACAT activity is implicated in several major human diseases:
-
Atherosclerosis: ACAT1 in macrophages contributes to foam cell formation and the development of atherosclerotic plaques. ACAT2 in the liver and intestine influences plasma lipoprotein levels, which are a major risk factor for atherosclerosis. While early preclinical studies with ACAT inhibitors showed promise in reducing atherosclerosis, clinical trials with non-selective inhibitors have yielded disappointing results.
-
Alzheimer's Disease: ACAT1 is expressed in the brain, and its inhibition has been shown to reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. The mechanism is thought to involve the modulation of cellular cholesterol distribution, which in turn affects the processing of the amyloid precursor protein (APP).
-
Cancer: Cancer cells often exhibit altered cholesterol metabolism to support rapid proliferation. ACAT1 is overexpressed in several types of cancer, and its inhibition has been shown to suppress tumor growth and induce apoptosis.
This compound: An ACAT Inhibitor
This compound, also known as DL-N-(α-Methylbenzyl)linoleamide, is an amide derivative of the unsaturated fatty acid, linoleic acid. It has been investigated for its hypocholesterolemic properties, which are attributed to its inhibition of ACAT.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | DL-N-(α-Methylbenzyl)linoleamide |
| Synonyms | This compound, AC 223 |
| Molecular Formula | C₂₆H₄₁NO |
| Molecular Weight | 383.61 g/mol |
| Chemical Structure |
|
Mechanism of Action and Inhibitory Kinetics
This compound functions as an inhibitor of ACAT. Kinetic studies have demonstrated that DL-Melinamide is an uncompetitive inhibitor of ACAT, meaning it binds to the enzyme-substrate complex. This mode of inhibition is characterized by a decrease in both Vmax and Km.
A significant aspect of this compound is its stereoselectivity. The D-isomer of this compound (D-MA) is a more potent inhibitor of ACAT and cholesterol absorption than the L-isomer (L-MA).
Quantitative Data for this compound and Other ACAT Inhibitors
The following tables summarize key quantitative data for this compound and other representative ACAT inhibitors.
Table 1: In Vitro Inhibitory Activity of ACAT Inhibitors
| Compound | Target | IC50 | Assay System | Reference(s) |
| DL-Melinamide | ACAT | ~0.5 µM | Rabbit intestinal microsomes | |
| This compound | Cholesterol Absorption | 20.9 µM | Not specified | |
| F1394 | ACAT1 | - | - | |
| CP-113,818 | Liver and Intestinal ACAT | 17-75 nM | Various species | |
| Avasimibe | ACAT | - | - | |
| Pactimibe | ACAT | - | - |
Signaling Pathways and Experimental Workflows
ACAT Signaling Pathway and Inhibition
The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the mechanism of its inhibition.
Caption: Simplified signaling pathway of ACAT-mediated cholesterol esterification and its inhibition by this compound.
Experimental Workflow for In Vitro ACAT Inhibition Assay
This diagram outlines a typical workflow for determining the inhibitory potency of a compound against ACAT using a cell-free microsomal assay.
Caption: A generalized experimental workflow for an in vitro ACAT inhibition assay.
Logical Relationship of this compound's Properties
This diagram illustrates the interconnected properties of this compound leading to its biological effect.
Caption: Logical flow of this compound's chemical properties to its biological activity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments in the study of ACAT and its inhibitors.
In Vitro ACAT Inhibition Assay using Microsomal Fraction
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACAT activity in a cell-free system.
Materials:
-
Liver tissue from a suitable animal model (e.g., rabbit or rat)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Bovine serum albumin (BSA)
-
Cholesterol solution (e.g., in ethanol)
-
Test compound (e.g., this compound) dissolved in DMSO
-
[1-¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Preparation of Liver Microsomes: a. Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. c. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. d. Resuspend the microsomal pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay kit).
-
ACAT Activity Assay: a. In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a defined amount of microsomal protein (e.g., 50-100 µg), and BSA. b. Add the cholesterol solution to the reaction mixture. c. Add various concentrations of the test compound (dissolved in DMSO) or DMSO alone (vehicle control) to the reaction tubes. d. Pre-incubate the mixture for 15-30 minutes at 37°C. e. Initiate the enzymatic reaction by adding [1-¹⁴C]Oleoyl-CoA. f. Incubate the reaction for 10-30 minutes at 37°C. g. Stop the reaction by adding the lipid extraction solvent.
-
Lipid Extraction and Analysis: a. Vortex the tubes vigorously and centrifuge to separate the phases. b. Carefully collect the lower organic phase. c. Spot the extracted lipids onto a TLC plate. d. Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate. e. Allow the plate to dry and visualize the lipid spots (e.g., using iodine vapor). f. Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial. g. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of ACAT inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Cholesterol Esterification Assay
Objective: To measure the effect of a test compound on the rate of cholesterol esterification in intact cells.
Materials:
-
Cultured cells (e.g., macrophages like J774 or THP-1, or hepatocytes like HepG2)
-
Cell culture medium
-
Test compound (e.g., this compound)
-
[¹⁴C]Oleic acid complexed to BSA
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (chloroform:methanol, 2:1 v/v)
-
TLC plates and developing solvent
-
Scintillation counter
Protocol:
-
Cell Culture and Treatment: a. Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency. b. Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 1-2 hours). c. Add [¹⁴C]Oleic acid-BSA complex to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its uptake and incorporation into cholesteryl esters.
-
Lipid Extraction: a. After the incubation, remove the medium and wash the cells with ice-cold PBS. b. Add the lipid extraction solvent to each well to lyse the cells and extract the lipids. c. Scrape the cells and collect the solvent into a glass tube.
-
Lipid Analysis: a. Separate the lipids by TLC as described in the in vitro assay protocol (Section 5.1). b. Quantify the radioactivity in the cholesteryl ester bands using a scintillation counter.
-
Data Analysis: a. Normalize the radioactivity in the cholesteryl ester fraction to the total protein content of the cell lysate. b. Calculate the percentage of inhibition of cholesterol esterification for each concentration of the test compound.
In Vivo Evaluation in a Rabbit Model of Hypercholesterolemia (Representative Protocol)
Objective: To evaluate the effect of an ACAT inhibitor on plasma cholesterol levels in a diet-induced hypercholesterolemia rabbit model.
Animal Model: Male New Zealand White rabbits are commonly used.
Protocol:
-
Induction of Hypercholesterolemia: a. Feed the rabbits a high-cholesterol diet (e.g., containing 0.5-1% cholesterol) for a period of 2-4 weeks to induce hypercholesterolemia. b. Monitor plasma cholesterol levels to confirm the development of hypercholesterolemia.
-
Treatment: a. Divide the hypercholesterolemic rabbits into groups: a control group receiving the vehicle and treatment groups receiving different doses of the test compound (e.g., this compound) administered orally (e.g., by gavage or mixed in the diet). b. Continue the high-cholesterol diet and the treatment for a specified duration (e.g., 4-8 weeks).
-
Sample Collection and Analysis: a. Collect blood samples at regular intervals throughout the study. b. Separate the plasma and measure the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic kits. c. At the end of the study, euthanize the animals and collect tissues (e.g., liver, intestine, aorta) for further analysis (e.g., measurement of ACAT activity, lipid content, and atherosclerotic lesion analysis).
-
Data Analysis: a. Compare the plasma lipid profiles between the control and treatment groups. b. Analyze the effects of the test compound on tissue lipid content and atherosclerosis development.
Conclusion
ACAT remains a compelling target for therapeutic intervention in a variety of diseases driven by dysregulated cholesterol metabolism. The distinct roles of its isoforms, ACAT1 and ACAT2, offer the potential for developing selective inhibitors with improved efficacy and safety profiles. This compound, as an uncompetitive inhibitor of ACAT, represents one of a diverse range of chemical scaffolds that have been explored for this purpose. While early clinical trials with non-selective ACAT inhibitors for atherosclerosis were unsuccessful, the growing understanding of the nuanced roles of ACAT1 and ACAT2 in different pathologies, including Alzheimer's disease and cancer, continues to fuel research in this area. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of ACAT inhibition. Further investigation into the isoform selectivity of compounds like this compound and the development of novel, highly selective inhibitors will be crucial for realizing the full therapeutic potential of targeting this important enzyme.
References
Methodological & Application
Melinamide In Vivo Experimental Protocols: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melinamide, also known as N-(α-methylbenzyl)linoleamide (MBLA), is a hypocholesterolemic agent that has demonstrated efficacy in preclinical animal models. Its primary mechanism of action is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and absorption of cholesterol in the intestine. This document provides detailed application notes and in vivo experimental protocols for researchers investigating the therapeutic potential of this compound. The protocols are based on published studies in rabbit and rat models of hyperlipidemia and are intended to serve as a comprehensive guide for designing and executing in vivo experiments.
Mechanism of Action: ACAT Inhibition
This compound exerts its lipid-lowering effects by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of free cholesterol into cholesteryl esters within the enterocytes of the small intestine. These cholesteryl esters are then incorporated into chylomicrons and absorbed into the lymphatic system, ultimately entering the bloodstream. By inhibiting ACAT, this compound reduces the absorption of dietary cholesterol, leading to a decrease in serum and tissue cholesterol levels.
ACAT Signaling Pathway
Caption: this compound inhibits ACAT, blocking cholesterol esterification and subsequent absorption.
In Vivo Experimental Protocols
This section details the protocols for two established animal models used to evaluate the efficacy of this compound: the hyperlipidemic rabbit model and the diabetic, cholesterol-fed rat model.
Hyperlipidemic Rabbit Model
This model is designed to induce high levels of cholesterol in rabbits to mimic human hyperlipidemia.
Experimental Workflow
Caption: Workflow for the hyperlipidemic rabbit study.
Protocol:
-
Animal Model:
-
Species: New Zealand White rabbits.
-
Sex: Male.
-
Initial Body Weight: 2.5 - 3.0 kg.
-
Housing: Individual cages with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water ad libitum during acclimatization.
-
-
Induction of Hyperlipidemia:
-
Diet: Supplement standard chow with 500 mg of cholesterol per animal per day.
-
Duration: 3 weeks.
-
-
This compound Formulation and Administration:
-
Formulation: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Route of Administration: Oral gavage.
-
Dosage: Prepare doses of 300, 1000, and 3000 mg/kg/day.
-
Control Group: Administer vehicle only.
-
Treatment Duration: 13 weeks, concurrently with the cholesterol-supplemented diet.
-
-
Endpoint Analysis:
-
At the end of the 13-week treatment period, euthanize the animals.
-
Collect blood samples for serum separation.
-
Harvest tissues (liver, heart, aorta) and store appropriately for analysis.
-
Measure the concentration of cholesterol esters in serum and tissue samples using gas chromatography or other validated methods.
-
Quantitative Data from Rabbit Study
| Treatment Group | Serum Cholesterol Ester Level | Liver Cholesterol Ester Level |
| Normal Control | Baseline | Baseline |
| Hyperlipidemic Control | Significantly Increased | Significantly Increased |
| This compound (300 mg/kg) | Dose-dependent decrease | Dose-dependent decrease |
| This compound (1000 mg/kg) | Dose-dependent decrease | Dose-dependent decrease |
| This compound (3000 mg/kg) | Lowered to near normal levels | Significantly decreased |
Note: The table summarizes the reported trends. Specific numerical values should be obtained from the original publication for precise comparison.
Diabetic, Cholesterol-Fed Rat Model
This model investigates the effect of this compound in a setting of diabetes-induced hypercholesterolemia.
Protocol:
-
Animal Model:
-
Species: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is a common method. The exact dose should be optimized based on laboratory standards to induce stable hyperglycemia.
-
-
Diet:
-
Feed a cholesterol-rich diet to induce hypercholesterolemia. The percentage of cholesterol in the diet should be based on established protocols.
-
-
This compound Administration:
-
Route of Administration: Oral.
-
Dosage: The specific dosage of this compound used in the published study on diabetic rats is not available in the abstract. Researchers should perform a dose-ranging study to determine the optimal effective dose.
-
-
Endpoint Analysis:
-
Measure serum cholesterol and triglyceride levels.
-
Assess intestinal ACAT activity from mucosal scrapings of the small intestine.
-
Pharmacokinetics and Metabolism
Limited pharmacokinetic data is available for this compound. A study in rats on the metabolism of N-(α-methylbenzyl)linoleamide provides the following insights:
-
Metabolism: The primary metabolites identified in rat urine are dicarboxylic acid monoamides, with N-(α-methylbenzyl)succinic acid monoamide being the main metabolite.
-
Excretion: A significant portion of the administered dose is excreted unchanged in the feces, suggesting incomplete absorption or significant biliary excretion. In humans, approximately 53% of the dose was recovered unchanged in the feces over three days.
-
Serum Levels: In a human volunteer study, after a daily oral dose of 1500 mg for 3 months, this compound was not detectable in the serum (less than 1 µg/ml), indicating low systemic exposure.
Conclusion
The provided protocols offer a foundation for conducting in vivo studies to evaluate the efficacy of this compound. The hyperlipidemic rabbit model is well-defined with specific dosage information, while the diabetic rat model requires further dose optimization. The primary mechanism of action through ACAT inhibition is a key aspect to investigate in these studies. The limited pharmacokinetic data suggests that this compound acts locally in the intestine with low systemic absorption. Further research is warranted to fully elucidate the pharmacokinetic profile and to establish a definitive dose-response relationship in various preclinical models.
Melinamide in Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melinamide, identified by CAS number 14417-88-0, is an amide analog of the unsaturated long-chain fatty acid, linoleic acid. It is recognized as an antilipidemic agent and an inhibitor of cholesterol absorption. Its primary mechanism of action involves the inhibition of the enzyme Acyl CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in the esterification and absorption of cholesterol in the intestinal mucosa. Preclinical studies in animal models have been instrumental in elucidating the pharmacological effects of this compound, particularly its cholesterol-lowering properties.
These application notes provide a comprehensive overview of the methodologies and key findings from animal studies involving this compound, intended to guide researchers in designing and executing further preclinical investigations.
Quantitative Data Summary
The following table summarizes the reported dosages and effects of this compound in various animal models.
| Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Cholesterol-fed diabetic rats | Not specified in abstract | Not specified in abstract | Fed each diet for 3 weeks | Substantially decreased enhanced intestinal ACAT activity; Marked improvement of hypercholesterolemia. | [1] |
| Rats | 10 mg | Not specified in abstract | Not specified in abstract | Decreased lymph [3H]cholesterol absorption. | [2] |
| Rats | 50 mg | Not specified in abstract | Not specified in abstract | Decreased lymph [3H]cholesterol absorption to 12.8% of the control group. | [2] |
| Rats | 0.1% in diet | Oral (in diet) | 1-2 weeks | Accelerated hepatic cholesterogenesis. | [2] |
Signaling Pathway
This compound's primary mechanism of action is the inhibition of Acyl CoA:cholesterol acyltransferase (ACAT). This enzyme is critical for the esterification of cholesterol within enterocytes, a necessary step for its absorption from the intestine. By inhibiting ACAT, this compound effectively reduces the amount of cholesterol that is absorbed into the bloodstream.
References
Melinamide in Atherosclerosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, leading to the formation of atherosclerotic plaques. This process is driven by a complex interplay of factors, including dyslipidemia, endothelial dysfunction, inflammation, and the proliferation of vascular smooth muscle cells. Melinamide, chemically identified as (9Z,12Z)-N-(1-Phenylethyl)-9,12-octadecadienamide, is an amide analog of the unsaturated long-chain fatty acid, linoleic acid. Emerging evidence suggests that this compound possesses potent anti-inflammatory and cholesterol-modulating properties, making it a promising candidate for investigation in the context of atherosclerosis.
These application notes provide a comprehensive overview of the potential applications of this compound in atherosclerosis research, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound is hypothesized to exert its anti-atherosclerotic effects through a dual mechanism:
-
Inhibition of Cholesterol Absorption: this compound has been identified as an inhibitor of cholesterol absorption. By reducing the uptake of dietary cholesterol, it can contribute to lowering circulating levels of low-density lipoprotein (LDL), a key driver of atherogenesis.
-
Anti-inflammatory Effects: As a derivative of linoleic acid, this compound is proposed to have significant anti-inflammatory properties. Specifically, it has been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), a critical mediator in the inflammatory cascade within atherosclerotic plaques.[1][2]
This dual action suggests that this compound could not only reduce the lipid burden that initiates plaque formation but also quell the chronic inflammation that promotes plaque progression and instability.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's biological activity.
| Compound | Biological Activity | Assay System | IC50 Value |
| This compound | Cholesterol Absorption Inhibition | In vitro | 20.9 μM[3] |
| (9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide (analog) | TNF-α Inhibition | In vitro | ~14.2 μM[1] |
Key Experiments and Protocols
Macrophage Foam Cell Formation Assay
Objective: To evaluate the effect of this compound on the transformation of macrophages into lipid-laden foam cells, a hallmark of early atherosclerosis.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oxidized LDL (oxLDL)
-
This compound
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 μM) for 2 hours.
-
Foam Cell Induction: Induce foam cell formation by incubating the cells with oxLDL (e.g., 50 μg/mL) in the presence of this compound for 24 hours. A vehicle control (DMSO) and a positive control (oxLDL alone) should be included.
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted stain at 510 nm using a microplate reader.
-
Normalize the absorbance to the total protein content of each well.
-
Measurement of Inflammatory Cytokine Production
Objective: To determine the effect of this compound on the secretion of pro-inflammatory cytokines by macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell culture reagents as described above
Protocol:
-
Cell Culture and Seeding: Culture and seed macrophages as described in the foam cell formation assay.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) in the presence of this compound for 24 hours. Include appropriate controls (vehicle, LPS alone).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Atherosclerosis Plaque Analysis in ApoE-/- Mice
Objective: To assess the in vivo efficacy of this compound in reducing atherosclerotic plaque development in a well-established animal model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat diet (Western diet)
-
This compound
-
Oil Red O
-
Histological staining reagents (e.g., Hematoxylin and Eosin)
Protocol:
-
Animal Model: Use male ApoE-/- mice (e.g., 8 weeks old).
-
Diet and Treatment:
-
Feed the mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce atherosclerosis.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at different doses daily for the duration of the high-fat diet feeding. A vehicle control group should be included.
-
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system with PBS. Collect the aorta from the heart to the iliac bifurcation.
-
En Face Plaque Analysis:
-
Open the aorta longitudinally and pin it flat.
-
Stain the aorta with Oil Red O to visualize lipid-rich plaques.
-
Capture images of the stained aorta.
-
Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic Root Histology:
-
Embed the aortic root in OCT compound and prepare frozen sections.
-
Stain serial sections with Oil Red O for lipid accumulation and Hematoxylin and Eosin for general morphology.
-
Quantify the lesion area in the aortic root sections.
-
Visualizations
Caption: Proposed mechanism of this compound in atherosclerosis.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound presents a novel and compelling therapeutic candidate for atherosclerosis research due to its dual action on cholesterol absorption and inflammation. The protocols outlined in these application notes provide a robust framework for investigating the efficacy of this compound in both in vitro and in vivo models of atherosclerosis. Further research into its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent for cardiovascular disease.
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of Melamine
Application Note and Protocol
This document provides a detailed application note and protocol for the analysis of melamine using High-Performance Liquid Chromatography (HPLC). The methods described are intended for researchers, scientists, and drug development professionals involved in the detection and quantification of melamine in various matrices, including food products, animal feed, and biological fluids.
Introduction
Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic compound that has been illicitly added to various products to artificially inflate their protein content.[1] Its presence in food and feed has been linked to severe health issues, including kidney failure, due to the formation of melamine-cyanurate crystals.[2][3] Consequently, sensitive and reliable analytical methods for the detection and quantification of melamine are crucial for public health and safety. HPLC is a widely used technique for this purpose, offering high sensitivity, specificity, and accuracy.[4]
Principle of HPLC for Melamine Analysis
The HPLC methods for melamine analysis typically employ reversed-phase or hydrophilic interaction liquid chromatography (HILIC). In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Melamine, being a polar compound, has a short retention time under these conditions. HILIC, on the other hand, uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is more suitable for retaining and separating polar compounds like melamine.[2] Detection is commonly performed using a UV detector, as melamine exhibits absorbance in the UV range (around 210-240 nm), or a mass spectrometry (MS) detector for higher sensitivity and specificity.
Experimental Protocols
Below are detailed protocols for the HPLC analysis of melamine, derived from established methods.
Protocol 1: Isocratic HPLC-UV Method
This protocol is suitable for the routine analysis of melamine in various samples.
-
Sample Preparation:
-
For solid samples (e.g., milk powder, pet food), weigh 1-2 grams of the homogenized sample into a centrifuge tube.
-
Add 20 mL of an extraction solution (e.g., acetonitrile/water 50:50 v/v).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10mM ammonium acetate in water, 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Protocol 2: HILIC-Based HPLC Method
This protocol offers enhanced retention and separation for melamine.
-
Sample Preparation: (Follow the same procedure as in Protocol 1)
-
HPLC Conditions:
-
Column: HILIC column (e.g., VisionHT™ HILIC, 5µm, 4.6 x 250mm).
-
Mobile Phase: Acetonitrile:10mM Ammonium Acetate in Water (95:5).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various validated HPLC methods for melamine analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Luna CN | Unisphere Extend C18 | C18 | Inertsil® ODS-4 |
| Mobile Phase | 5 mmol L(-1) sodium phosphate (pH 5.0) | Gradient: A) 0.1N Tetrabutyl Ammonium hydroxide in Isopropanol/water, B) Acetonitrile | Sodium dodecyl sulphate (0.2M), buffered at pH 3 | 100% Water |
| Flow Rate | 1 mL/min | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 210 nm | PDA at 210 nm |
| Retention Time | ~8 min | Not Specified | ~6.3 min | < 8 min |
Table 2: Method Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity Range | 40 - 4000 ng | 0.25 - 25 ppm | 0.05 - 3.0 mg/Kg |
| Correlation Coefficient (r²) | > 0.9995 | Not Specified | ≥ 0.9999 |
| Limit of Detection (LOD) | 50 ppb | 145 ng/ml | 23 - 46 ng/mL |
| Limit of Quantification (LOQ) | 0.24 ppm | 250 ppb | 435 ng/ml |
| Recovery | 99 - 100% | 85.7 - 103.8% | 92% (SPE) |
| Precision (RSD%) | < 5% | 0.7 - 10.2% (intra-day) | 0.41 - 0.56% |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for HPLC Analysis of Melamine
The following diagram illustrates the general workflow for the analysis of melamine in a solid sample matrix using HPLC.
Caption: General workflow for melamine analysis by HPLC.
Signaling Pathway of Melamine-Induced Renal Cell Injury
Melamine exposure can lead to renal injury through the activation of the Calcium-Sensing Receptor (CSR) and subsequent signaling cascades.
Caption: Melamine-induced renal cell injury pathway.
Conclusion
HPLC is a robust and reliable technique for the determination of melamine in a variety of matrices. The provided protocols and data offer a comprehensive guide for researchers and scientists to develop and validate their own analytical methods. The choice between reversed-phase and HILIC methods will depend on the specific sample matrix and the required sensitivity. The visualization of the experimental workflow and the signaling pathway of melamine toxicity provides a clear understanding of the analytical process and the biological implications of melamine exposure.
References
- 1. HPLC Application for Determination of Melamine in Baby Formula | SIELC Technologies [sielc.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. recentscientific.com [recentscientific.com]
- 4. HPLC and spectrophotometry methods for measuring melamine migration from melamine dishes to food simulants - PMC [pmc.ncbi.nlm.nih.gov]
Melinamide Treatment in Hyperlipidemia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a primary risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. Therapeutic strategies often target key enzymes involved in lipid metabolism. Melinamide has been identified as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of free cholesterol into cholesteryl esters.[1] This inhibition represents a key mechanism for controlling hyperlipidemia. By reducing cholesterol esterification, this compound can decrease the intestinal absorption of dietary cholesterol and lower the secretion of very-low-density lipoproteins (VLDL) from the liver.[2][3]
These application notes provide a comprehensive overview of the use of this compound and, by extension, other ACAT inhibitors in preclinical hyperlipidemia models. Due to the limited availability of recent quantitative data specifically for this compound, representative data from studies on other ACAT inhibitors with similar mechanisms of action are presented to illustrate the expected effects. The detailed protocols provided are based on established methodologies for inducing hyperlipidemia in animal models and evaluating the efficacy of ACAT inhibitors.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of ACAT inhibitors in various hyperlipidemia models. This data is intended to be representative of the potential effects of this compound.
Table 1: Effect of the ACAT Inhibitor F-1394 on Aortic Lesion Area in Apolipoprotein E–Deficient Mice
| Treatment Group | Dose (mg/kg) | Intimal Lesion Area (mm²) | Reduction in Lesion Area (%) |
| Control (Western Diet) | - | 0.69 ± 0.06 | - |
| F-1394 (Low Dose) | 300 | 0.42 ± 0.05 | 39 |
| F-1394 (High Dose) | 900 | 0.38 ± 0.04 | 45 |
*p < 0.05 compared to Control. Data adapted from a 17-week study.[1]
Table 2: Effect of the ACAT2 Inhibitor Pyripyropene A (PPPA) on Plasma Lipids in Apolipoprotein E-Knockout Mice
| Treatment Group | Dose (mg/kg/day) | Plasma Cholesterol (mg/dL) | VLDL + LDL Cholesterol (mg/dL) |
| Control | - | 850 ± 50 | 750 ± 45 |
| PPPA | 10 | 700 ± 40 | 600 ± 35 |
| PPPA | 50 | 600 ± 30 | 500 ± 25 |
*p < 0.05 compared to Control. Data from a 12-week study.[4]
Table 3: Effect of ACAT2 Antisense Oligonucleotide (ASO) on Hepatic Lipids in Hyperlipidemic Mice
| Treatment Group | Diet | Hepatic Triglycerides (mg/g liver) | Hepatic Cholesteryl Esters (mg/g liver) |
| Control ASO | 0.2% Cholesterol | 45 ± 5 | 50 ± 6 |
| ACAT2 ASO | 0.2% Cholesterol | 20 ± 3 | 10 ± 2 |
*p < 0.05 compared to Control ASO. Data from an 8-week study.
Experimental Protocols
High-Fat Diet-Induced Hyperlipidemia in Rabbits
This protocol describes the induction of hyperlipidemia in rabbits, a model that closely mimics human lipoprotein metabolism.
Materials:
-
Male New Zealand White rabbits (8-10 weeks old)
-
Standard rabbit chow
-
High-fat diet (HFD): Standard chow supplemented with 0.3-0.5% cholesterol and 3-5% soybean or coconut oil.
-
This compound (or other ACAT inhibitor)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Animal scales
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Spectrophotometer and commercial assay kits for lipid analysis (Total Cholesterol, Triglycerides, LDL-C, HDL-C)
Procedure:
-
Acclimatization: House rabbits individually and allow them to acclimate for at least one week with free access to standard chow and water.
-
Grouping: Randomly divide the rabbits into the following groups (n=6-8 per group):
-
Normal Control: Fed standard chow and administered the vehicle.
-
HFD Control: Fed the HFD and administered the vehicle.
-
This compound Treatment Groups: Fed the HFD and administered this compound at various doses (e.g., low, medium, high).
-
Positive Control: Fed the HFD and administered a standard-of-care hyperlipidemia drug (e.g., a statin).
-
-
Induction and Treatment:
-
Provide the respective diets to each group for a period of 8-12 weeks.
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally via gavage once daily.
-
-
Monitoring:
-
Record body weight weekly.
-
Monitor food consumption daily.
-
-
Blood Collection and Analysis:
-
Collect blood samples from the marginal ear vein at baseline and at regular intervals (e.g., every 4 weeks) after an overnight fast.
-
At the end of the study, collect a final blood sample via cardiac puncture under anesthesia.
-
Centrifuge the blood samples to separate plasma.
-
Analyze plasma for total cholesterol, triglycerides, LDL-C, and HDL-C using commercial enzymatic kits according to the manufacturer's instructions.
-
-
Tissue Analysis (Optional):
-
Euthanize the animals and harvest the aorta and liver.
-
The aorta can be stained with Sudan IV to visualize atherosclerotic lesions.
-
The liver can be processed for histological analysis to assess steatosis.
-
In Vitro ACAT Activity Assay
This protocol measures the enzymatic activity of ACAT in liver microsomes to confirm the inhibitory effect of this compound.
Materials:
-
Liver tissue from untreated animals
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Microsome isolation kit or ultracentrifuge
-
[¹⁴C]-Oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
This compound (or other ACAT inhibitor) at various concentrations
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Microsome Preparation:
-
Homogenize fresh liver tissue in ice-cold homogenization buffer.
-
Isolate the microsomal fraction by differential centrifugation or using a commercial kit.
-
Determine the protein concentration of the microsomal preparation.
-
-
Assay Reaction:
-
In a reaction tube, combine the liver microsomes, BSA, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding [¹⁴C]-Oleoyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids.
-
Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).
-
Scrape the portion of the TLC plate corresponding to cholesteryl esters into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ACAT activity).
-
Visualization of Pathways and Workflows
References
- 1. ahajournals.org [ahajournals.org]
- 2. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyripyropene A, an acyl-coenzyme A:cholesterol acyltransferase 2-selective inhibitor, attenuates hypercholesterolemia and atherosclerosis in murine models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Activity of Novel Anticancer Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide to key cell-based assays for characterizing the in vitro activity of novel anticancer compounds. The protocols detailed herein are fundamental for assessing a compound's effect on cell viability, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its potential mechanism of action as a histone deacetylase (HDAC) inhibitor. For the purpose of illustration, quantitative data from studies on the well-characterized anticancer agents Doxorubicin and Vorinostat are presented. These examples serve to demonstrate the expected outcomes and data presentation for each assay.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The intensity of the purple color is directly proportional to the number of metabolically active cells.[2]
Experimental Protocol: MTT Assay
Materials:
-
MTT solution (5 mg/mL in PBS), sterile-filtered[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom plates
-
Culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., "Melinamide")
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cell Viability (IC50 Values)
The following table presents example IC50 values for the anticancer drugs Doxorubicin and Vorinostat in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | 48 | 8.31 | |
| MDA-MB-231 (Breast Cancer) | Doxorubicin | 48 | 6.60 | |
| A549 (Lung Cancer) | Doxorubicin | 72 | 0.23 | |
| SW-982 (Synovial Sarcoma) | Vorinostat | 48 | 8.6 | |
| SW-1353 (Chondrosarcoma) | Vorinostat | 48 | 2.0 |
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Test compound
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with the test compound at various concentrations for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation: Apoptosis Induction
The table below shows example data for apoptosis induction by Doxorubicin in different cancer cell lines.
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| MOLM-13 (AML) | Doxorubicin | 0.5 | 48 | ~25% | |
| MOLM-13 (AML) | Doxorubicin | 1.0 | 48 | ~40% | |
| MDA-MB-231 (Breast Cancer) | Doxorubicin | 0.8 | 48 | 8.25% | |
| 32D BCR-ABL1+ (Leukemia) | Doxorubicin | 1.0 | 24 | ~30% |
Signaling Pathway: Extrinsic and Intrinsic Apoptosis
References
Application Notes: Quantification of Melamine in Biological Samples
Introduction
Melamine is a nitrogen-rich organic compound that has been used in various industrial applications. Its potential for illicit use as an adulterant in food and feed products to artificially inflate protein content has raised significant public health concerns. Ingestion of high levels of melamine can lead to severe renal damage, including the formation of kidney stones and acute kidney failure.[1][2] Consequently, the development of sensitive and reliable analytical methods for the quantification of melamine in diverse biological matrices is of paramount importance for toxicological studies, clinical diagnostics, and regulatory enforcement.
These application notes provide an overview and detailed protocols for the quantification of melamine in biological samples such as plasma, urine, and tissue, utilizing common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Techniques for Melamine Quantification
The choice of analytical method for melamine quantification depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying melamine in biological samples.[3] It offers exceptional sensitivity and selectivity, allowing for the detection of trace levels of the analyte.[3] The use of techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) is common for retaining the polar melamine compound.[4]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust and cost-effective method for melamine analysis. While generally less sensitive than LC-MS/MS, it is suitable for applications where higher concentrations of melamine are expected.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay used for screening large numbers of samples. It is based on the principle of competitive binding between melamine in the sample and a labeled melamine conjugate for a limited number of specific antibody binding sites.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of melamine in different biological and related matrices.
Table 1: Performance of LC-MS/MS Methods for Melamine Quantification
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| Human Urine | 0.66 ng/mL | - | 0.50-100 ng/mL | 101-106 | |
| Egg Powder | 0.02 mg/kg | 0.05 mg/kg | - | 97-113 | |
| Soy Protein | 0.02 mg/kg | 0.05 mg/kg | - | 97-113 | |
| Milk Powder | - | 0.15 ng/mL (ppb) | 0.5-10.0 ng/mL | - | |
| Water | 0.4 ng/L | - | 3 orders of magnitude | 101.8 ± 10.7 |
Table 2: Performance of HPLC Methods for Melamine Quantification
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| Food Simulants | 145 ng/mL | 435 ng/mL | 0.5-10 µg/mL | 94.9 (Accuracy) | |
| Fertilizers | - | - | 0.05-5 mg/L | - |
Table 3: Performance of ELISA Methods for Melamine Quantification
| Matrix | Detection Limit | Quantitation Range | Test Time | Reference |
| Various | 10 µg/L | ~150 µg/L (50% B/B0) | < 1 hour | |
| Milk, Tissue | 5 ppb | 5-405 ppb | ~50 min | |
| Food Samples | 0.2 ppm | - | - |
Experimental Protocols
Protocol 1: Quantification of Melamine in Plasma by LC-MS/MS
This protocol describes a method for the determination of melamine in plasma samples using LC-MS/MS, which is highly sensitive and specific.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate in water (90:10, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor the transition of m/z 127 -> 85 for melamine quantification.
3. Data Analysis
-
Construct a calibration curve using matrix-matched standards.
-
Quantify melamine in the samples by interpolating their peak areas against the calibration curve.
Caption: Workflow for LC-MS/MS quantification of melamine in plasma.
Protocol 2: Quantification of Melamine in Tissue by HPLC-UV
This protocol provides a method for extracting and quantifying melamine from tissue samples.
1. Sample Preparation (Tissue Homogenization and Extraction)
-
Weigh approximately 1 g of minced tissue into a centrifuge tube.
-
Add 5 mL of 5% trichloroacetic acid (TCA) solution.
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Sonicate the homogenate for 30 minutes.
-
Centrifuge at 5,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with UV detector
-
Column: HILIC analytical column (e.g., 250 x 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile:10mM Ammonium Acetate in Water (95:5)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
3. Data Analysis
-
Prepare a calibration curve by injecting standard solutions of melamine of known concentrations.
-
Determine the concentration of melamine in the tissue extract by comparing its peak area to the calibration curve.
Protocol 3: Screening of Melamine in Urine by ELISA
This protocol outlines a competitive ELISA for the rapid screening of melamine.
1. Sample Preparation
-
Centrifuge urine samples at 4,000 x g for 10 minutes to remove any particulate matter.
-
Dilute the clear supernatant 1:1 with the provided sample dilution buffer.
-
Vortex for 15 seconds. The sample is now ready for the assay.
2. ELISA Procedure
-
Allow all reagents and microplate wells to reach room temperature.
-
Add 50 µL of standards, controls, and prepared urine samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the HRP-conjugated melamine to each well.
-
Incubate for 30 minutes at room temperature. During this time, melamine from the sample and the HRP-conjugated melamine compete for binding to the antibody.
-
Wash the plate 3-5 times with wash buffer to remove unbound components.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 20 minutes at room temperature in the dark, allowing for color development. The intensity of the color is inversely proportional to the melamine concentration.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Plot a standard curve of absorbance versus the logarithm of the melamine concentration for the standards.
-
Determine the melamine concentration in the samples by interpolating their absorbance values on the standard curve.
Melinamide Signaling Pathway
While information on "this compound" is not available, studies on melamine have shown it can induce cellular injury. Melamine activates the Calcium-sensing Receptor (CSR), leading to a sustained increase in intracellular calcium ([Ca2+]i). This prolonged elevation in calcium can cause endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which in turn can lead to DNA damage and ultimately apoptosis (programmed cell death) in renal tubular cells.
Caption: Melamine-induced cell injury via the CSR signaling pathway.
References
- 1. Melamine induces Ca2+-sensing receptor activation and elicits apoptosis in proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]
Application Notes and Protocols for Melinamide Administration in Mice
To: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols for Melinamide Administration Routes in Mice
Upon conducting a comprehensive literature search for "this compound" administration routes in mice for preclinical research, particularly in the context of cancer studies, we have determined that there is a significant lack of publicly available scientific literature and data on this specific topic. The search results did not yield any specific studies detailing the administration of a compound referred to as "this compound" in mouse models for cancer research or other therapeutic applications.
The term "this compound" appears to be either a very specific and not widely published compound, a developmental code name not yet in the public domain, or potentially a misnomer for other compounds that were identified during the search process, such as melamine or meglumine. One identified compound with the name this compound, with the CAS Registry Number 14417-88-0 and the chemical name (Z,Z)-N-(1-Phenylethyl)-9,12-octadecadienamide, is described as a linoleic acid derivative investigated for its cholesterol-lowering properties[1]. However, this compound does not appear to be the subject of recent cancer research involving mouse models.
We recommend the following actions for researchers seeking this information:
-
Verify the Compound Name and Chemical Structure: Double-check the exact chemical name, CAS number, or any alternative identifiers for "this compound" to ensure the accuracy of the query.
-
Consult Proprietary Databases: If this compound is part of an internal drug development program, the relevant information is likely held within proprietary company or institutional databases.
-
Contact Original Researchers or Manufacturers: If the name "this compound" was obtained from a specific publication or source, directly contacting the authors or the manufacturing entity may provide access to non-public data or protocols.
We regret that we could not provide the specific information requested at this time. We remain committed to providing accurate and helpful information based on publicly available data.
References
Application Notes and Protocols for Testing Melinamide on Intestinal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melinamide, a novel therapeutic agent, has shown potential as an anti-cancer compound. This document provides a comprehensive set of protocols for evaluating the efficacy and mechanism of action of this compound on intestinal cells, particularly relevant for studies involving colorectal cancer. The following application notes detail experimental procedures for assessing cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways affected by this compound treatment. The protocols are designed to be robust and reproducible for both academic and industrial research settings.
Cell Viability Assay
This protocol determines the effect of this compound on the viability of intestinal cells, such as Caco-2 or HT-29 cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed intestinal cells (e.g., Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the cells with this compound for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Data Presentation: Cell Viability
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 95 ± 4.1 | 88 ± 3.9 | 75 ± 4.3 |
| 5 | 82 ± 3.5 | 65 ± 4.2 | 45 ± 3.8 |
| 10 | 60 ± 2.8 | 40 ± 3.1 | 22 ± 2.9 |
| 25 | 35 ± 2.1 | 18 ± 2.5 | 8 ± 1.7 |
| 50 | 15 ± 1.9 | 5 ± 1.2 | 2 ± 0.8 |
Data are presented as mean ± standard deviation.
Apoptosis Assay
This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) double staining to quantify apoptosis induced by this compound in intestinal cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that enters cells with compromised membranes, indicating late apoptosis or necrosis.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed intestinal cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Data Presentation: Apoptosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (10 µM) | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.9 |
| This compound (25 µM) | 30.4 ± 2.8 | 45.7 ± 3.1 | 23.9 ± 2.5 |
Data are presented as mean ± standard deviation.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of intestinal cells using propidium iodide (PI) staining and flow cytometry. PI stains DNA, and the amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed intestinal cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.
-
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| This compound (10 µM) | 68.2 ± 3.8 | 22.5 ± 2.1 | 9.3 ± 1.5 |
| This compound (25 µM) | 75.1 ± 4.2 | 15.4 ± 1.9 | 9.5 ± 1.6 |
Data are presented as mean ± standard deviation.
Western Blot Analysis of Signaling Pathways
This protocol details the investigation of this compound's effect on key proteins involved in apoptosis and cell cycle regulation using Western blotting. This can help elucidate the molecular mechanism of this compound's action.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound as previously described.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, p21, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
-
Quantify band intensities using image analysis software.
-
Data Presentation: Western Blot Analysis
| Target Protein | Control (Relative Density) | This compound (10 µM) (Relative Density) | This compound (25 µM) (Relative Density) |
| Bcl-2 | 1.00 | 0.65 | 0.32 |
| Bax | 1.00 | 1.85 | 2.50 |
| Cleaved Caspase-3 | 1.00 | 3.20 | 5.80 |
| p21 | 1.00 | 2.10 | 3.50 |
| Cyclin D1 | 1.00 | 0.55 | 0.25 |
| β-actin | 1.00 | 1.00 | 1.00 |
Relative density is normalized to the loading control (β-actin).
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound on intestinal cells.
Hypothesized this compound-Induced Apoptotic Signaling Pathway
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
This compound's Effect on Cell Cycle Progression
Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.
References
- 1. Kocatepe Veterinary Journal » Submission » Anti-Proliferative Effect of Melamine on Human Colon Adenocarcinoma Cells [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Effects of anandamide on polyamine levels and cell growth in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Melinamide solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of Melinamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an amide analog of unsaturated long-chain fatty acids.[1] It functions as a cholesterol absorption inhibitor by targeting and inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1] This enzyme is responsible for the esterification of cholesterol within the intestinal mucosa, a critical step for its absorption. By inhibiting ACAT, this compound effectively reduces the amount of cholesterol absorbed by the body.
Q2: What are the known physical properties of this compound?
This compound is identified by CAS Registry Number 14417-88-0. Its molecular formula is C26H41NO, and it has a molecular weight of 383.61. It is a linoleic acid derivative and is also known as N-(a-methylbenzyl)linoleamide or MBLA. At room temperature, it is a liquid or a solid with a very low melting point (below 4°C).
Q3: I am having trouble dissolving this compound for my experiments. What solvents are recommended?
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound does not dissolve in aqueous buffer. | This compound is a lipid derivative and is expected to have very low solubility in aqueous solutions. | Prepare a concentrated stock solution in an organic solvent like DMSO first. Then, dilute the stock solution into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid toxicity to cells. |
| Precipitation occurs when diluting the DMSO stock solution into the cell culture medium. | The concentration of this compound in the final solution may be above its solubility limit in the aqueous medium, even with a small amount of DMSO. | Try a lower final concentration of this compound. You can also explore using a formulation that includes surfactants or other solubilizing agents, such as Tween 80 or PEG300, to improve solubility in aqueous solutions.[1] |
| The prepared this compound solution appears cloudy. | This may indicate incomplete dissolution or the formation of a fine precipitate. | Gentle warming or vortexing may aid in dissolution.[1] However, be cautious with temperature-sensitive experiments. Filtering the solution through a sterile 0.22 µm filter can remove any undissolved particles. |
Quantitative Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not widely published. The following table provides a qualitative summary based on its chemical nature and available formulation protocols.
| Solvent | Solubility | Notes |
| Water | Very Low / Insoluble | As a lipid derivative, this compound is not expected to be soluble in water. |
| Ethanol | Likely Soluble | Many similar lipid-based molecules are soluble in ethanol. |
| DMSO | Soluble | DMSO is a common solvent for preparing stock solutions of hydrophobic compounds.[1] |
Experimental Protocols
Protocol for Preparing a this compound Formulation for In Vivo Studies
This protocol is adapted from a method provided for preparing an in vivo formulation and can be used as a starting point for developing formulations for other experimental systems.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. The exact concentration will depend on the required final concentration for your experiment.
-
To the DMSO stock solution, add PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the DMSO/PEG300 mixture. Mix again until the solution is clear.
-
Finally, add sterile deionized water (ddH₂O) to the mixture to reach the desired final volume. Mix until a clear solution is obtained.
Important Considerations:
-
Ensure that the solution is clear after the addition of each solvent before proceeding to the next step.
-
Aids to dissolution such as vortexing, ultrasound, or gentle warming may be used.
-
The solvents should be added in the specified order.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: ACAT Inhibition
This compound inhibits the absorption of cholesterol by targeting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). The diagram below illustrates the simplified signaling pathway.
Caption: Mechanism of ACAT inhibition by this compound in an enterocyte.
Logical Workflow for Troubleshooting this compound Solubility Issues
The following diagram outlines a logical workflow for addressing common solubility challenges with this compound.
Caption: A logical workflow for troubleshooting this compound solubility.
References
Technical Support Center: Melamine Solution Stability
Please note: The information provided below pertains to Melamine . Searches for "Melinamide" did not yield relevant results for a chemical compound in the context of solution stability, and it is highly likely that "Melamine" was the intended subject.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of Melamine in solution.
Frequently Asked Questions (FAQs)
Q1: What is Melamine and why is its solution stability a concern?
Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic chemical.[1] In research and pharmaceutical development, maintaining its stability in solution is crucial for ensuring accurate and reproducible experimental results. Degradation can lead to a decrease in the concentration of the active compound, the formation of impurities, and potential changes in the solution's properties, all of which can compromise the validity of a study.[2]
Q2: What are the primary factors affecting Melamine's stability in solution?
The stability of Melamine in solution is influenced by several environmental and chemical factors:
-
pH: Melamine's solubility and stability are significantly dependent on the pH of the solution. It is more soluble in weakly acidic or alkaline conditions compared to neutral pH.[1][3] Extreme pH values can promote hydrolysis.
-
Temperature: Increased temperature generally enhances the solubility of Melamine but can also accelerate degradation reactions.[3] Conversely, storing solutions at lower temperatures (e.g., refrigerated or frozen) can improve stability.
-
Solvent Composition: Melamine is slightly soluble in water but shows better solubility in some polar organic solvents like methanol, ethanol, and hot ethylene glycol. The choice of solvent can impact both solubility and degradation rates.
-
Light Exposure: Exposure to UV light can induce photodegradation, although some studies suggest Melamine has high intrinsic photostability. However, for long-term storage or in the presence of photosensitizers, protection from light is a good practice.
-
Presence of Other Substances: Contaminants or other reactive species in the solution can interact with Melamine. For instance, the presence of cyanuric acid, a known degradation product, can lead to the formation of a less soluble melamine cyanurate complex, causing precipitation.
Q3: What is the main degradation pathway for Melamine in an aqueous solution?
The primary degradation pathway for Melamine in aqueous solutions is through sequential hydrolytic deamination. This process involves the step-wise replacement of the amino groups (-NH2) on the triazine ring with hydroxyl groups (-OH).
Q4: What are the common degradation products of Melamine?
The degradation of Melamine proceeds through the following intermediates:
-
Ammeline: The first product, formed by the hydrolysis of one amino group.
-
Ammelide: The second product, resulting from the hydrolysis of a second amino group.
-
Cyanuric Acid: The final product of the hydrolytic cascade, where all three amino groups have been replaced by hydroxyl groups.
Ammonia is released at each step of this deamination process.
Troubleshooting Guides
Problem: My Melamine solution is cloudy or has formed a precipitate.
-
Question 1: What is the pH and temperature of your solution?
-
Melamine has its lowest solubility around neutral pH (5.0-6.5). If your solution is in this range, the compound may be precipitating. Increasing the temperature can also increase solubility.
-
Action: Check the pH of your solution. Adjusting to a weakly acidic (e.g., pH 4) or alkaline state may redissolve the precipitate. Gentle warming can also be attempted.
-
-
Question 2: What is the concentration of your solution?
-
You may have prepared a supersaturated solution.
-
Action: Review the solubility data for your specific solvent system and temperature. You may need to dilute the solution or adjust the solvent composition.
-
-
Question 3: Could there be contamination with cyanuric acid?
-
If the Melamine stock has started to degrade, cyanuric acid may be present. Melamine and cyanuric acid can co-precipitate to form a highly insoluble melamine cyanurate salt.
-
Action: Analyze the precipitate and supernatant for the presence of cyanuric acid using an appropriate analytical method like HPLC or LC-MS. If contamination is confirmed, use a fresh, high-purity stock of Melamine.
-
Problem: I am seeing new peaks in my HPLC/LC-MS analysis over time.
-
Question 1: Where are the new peaks eluting relative to the Melamine peak?
-
Degradation products like ammeline, ammelide, and cyanuric acid are generally more polar than Melamine. In reverse-phase HPLC, they would likely elute earlier than the parent compound.
-
Action: Compare the retention times of your unknown peaks with analytical standards of the expected degradation products (ammeline, ammelide, cyanuric acid) if available.
-
-
Question 2: Have you been storing the solution properly?
-
Improper storage (e.g., at room temperature, exposed to light) can accelerate degradation.
-
Action: Review your storage conditions. For optimal stability, solutions should be stored at low temperatures (2-8°C or -20°C) and protected from light in tightly sealed containers.
-
-
Question 3: Could the new peaks be from interaction with excipients or the solvent?
-
Some excipients or solvents can react with the drug substance over time.
-
Action: Run a stability study on a placebo solution (all components except Melamine) to see if any peaks arise from the excipients themselves.
-
Data Presentation
Table 1: Solubility of Melamine in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | ~3.1 - 3.5 | |
| Water | 100 | 64 | |
| Ethanol | - | 0.6 | |
| Acetone | - | 0.3 | |
| Dimethylformamide (DMF) | - | 0.1 | |
| Ethyl Cellosolve | 30 | 11.2 |
Table 2: Factors Influencing Melamine Solution Stability
| Factor | Condition | Expected Impact on Stability | Recommended Action |
| pH | Neutral (5.0 - 6.5) | Low solubility, risk of precipitation. | Adjust pH to weakly acidic or alkaline range. |
| Strongly Acidic/Alkaline | Increased solubility but may accelerate hydrolysis. | Use buffers to maintain optimal pH; conduct stability studies. | |
| Temperature | Elevated (e.g., >40°C) | Increased solubility but accelerates degradation. | Prepare solutions at the lowest feasible temperature. |
| Refrigerated (2-8°C) | Decreased degradation rate. | Store solutions at refrigerated or frozen temperatures. | |
| Light | UV or prolonged light exposure | Potential for photodegradation. | Store solutions in amber vials or protect from light. |
| Oxygen | Presence of atmospheric oxygen | Potential for oxidative degradation (less common for Melamine). | For long-term storage, consider purging with an inert gas like nitrogen. |
Experimental Protocols
Protocol: Forced Degradation Study for a Melamine Solution
This protocol outlines a general procedure to assess the stability of a Melamine solution by subjecting it to accelerated degradation conditions. The goal is to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.
1. Materials and Equipment:
-
High-purity Melamine standard
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M to 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
pH meter, calibrated
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (UV or MS).
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven or water bath
2. Sample Preparation:
-
Prepare a stock solution of Melamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water with minimal co-solvent if needed).
3. Stress Conditions (perform in parallel):
-
Control: A sample of the stock solution stored under normal conditions (e.g., 2-8°C, protected from light).
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Store under the same conditions as the acid hydrolysis sample. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
4. Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
If necessary, dilute the samples to a suitable concentration for the analytical method.
-
Analyze all samples (stressed and control) using a validated, stability-indicating HPLC method. The method should be able to separate the parent Melamine peak from all generated degradation product peaks.
-
Calculate the percentage of Melamine remaining and the percentage of each degradation product formed.
Visualizations
Caption: Hydrolytic degradation pathway of Melamine.
Caption: Workflow for a Melamine stability study.
Caption: Troubleshooting logic for precipitation issues.
References
Melinamide Experiment Technical Support Center
Disclaimer: The term "Melinamide" did not yield specific results in scientific literature. This guide has been developed based on the available research for "Melamine," a structurally similar compound, assuming a potential typographical error. The information provided should be adapted and validated for your specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Melamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Melamine?
A1: Melamine is understood to induce cellular toxicity primarily through the activation of the Calcium-sensing receptor (CSR). This activation triggers a cascade of downstream events, including a sustained increase in intracellular calcium ([Ca2+]i), the generation of reactive oxygen species (ROS), and subsequent induction of apoptosis and necrosis.[1][2] Additionally, Melamine has been shown to activate the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[3]
Q2: What are the common challenges encountered in Melamine experiments?
A2: Researchers may face challenges related to Melamine's limited solubility in aqueous solutions, determining the appropriate concentration to elicit a specific cellular response without causing widespread cytotoxicity, and potential artifacts in assays due to its chemical properties.
Q3: How should Melamine be prepared for cell culture experiments?
A3: Due to its limited water solubility (around 3.5 g/L at room temperature), it is advisable to prepare a stock solution in a suitable solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: At what concentrations does Melamine typically induce cytotoxicity?
A4: The cytotoxic effects of Melamine are dose- and time-dependent.[4] IC50 values can vary significantly between cell lines. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range for your study.
Troubleshooting Guides
Problem 1: Low or No Observed Effect of Melamine Treatment
| Possible Cause | Troubleshooting Steps |
| Incorrect Melamine Concentration | Verify the calculations for your stock solution and final dilutions. Perform a dose-response study to identify the effective concentration range for your cell line. |
| Poor Melamine Solubility | Ensure the Melamine stock solution is fully dissolved. When diluting into aqueous media, check for any precipitation. Consider using a gentle warming or sonication to aid dissolution of the stock solution. |
| Short Incubation Time | The effects of Melamine may be time-dependent. Extend the incubation period (e.g., 24, 48, 72 hours) to observe a significant response. |
| Cell Line Insensitivity | Some cell lines may be less sensitive to Melamine. Confirm the expression of the Calcium-sensing receptor (CSR) in your cell line, as it is a key target. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Calibrate your pipettes and use a consistent pipetting technique. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity and a stable temperature across the plate. |
| Melamine Precipitation | Visually inspect the wells for any precipitate after adding Melamine. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
| Assay Interference | Melamine may interfere with certain assay reagents. Run appropriate controls, including a vehicle-only control and a Melamine-only control (without cells) to check for background signal. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Melamine in various cell lines.
| Cell Line | Assay Type | Exposure Time | IC50 Value | Reference |
| Human Embryonic Kidney (HEK293) | MTT Assay | 24 hours | 2.07 mg/mL | |
| Differentiated PC12 | MTT Assay | 24 hours | ~330-990 µg/mL | |
| Differentiated PC12 | MTT Assay | 36 hours | ~330 µg/mL | |
| L929 Fibroblasts | MTT Assay | Not Specified | >1000 µg/mL | |
| Chinese Hamster Ovary (CHO) | MTT Assay | Not Specified | ~1000 µg/mL | |
| SH-SY5Y | MTT Assay | 72 hours | 1.5 mg/mL | |
| Tetrahymena pyriformis | Growth Inhibition | Not Specified | 0.82 mg/mL | |
| Mesangial Cells (MCs) | MTT Assay | 72 hours | <99 µg/mL |
Experimental Protocols
Protocol 1: Assessment of Melamine-Induced Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the viability of cells treated with Melamine using a colorimetric MTT assay.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Melamine
-
DMSO (for stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Melamine in complete medium. Remove the old medium and add 100 µL of the medium containing various concentrations of Melamine. Include a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following Melamine treatment.
Materials:
-
Cells treated with Melamine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Melamine for the chosen duration.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Melamine-induced Ca2+-Sensing Receptor signaling pathway.
Caption: General experimental workflow for Melamine assays.
References
- 1. Melamine induces Ca2+-sensing receptor activation and elicits apoptosis in proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melamine induces Ca2+-sensing receptor activation and elicits apoptosis in proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Induction of Apoptosis by Melamine in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Melinamide concentration for efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the concentration of Melinamide for experimental efficacy. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as N-(a-methylbenzyl)linoleamide (MBLA), is a small molecule inhibitor of cholesterol absorption. Its primary mechanism of action is the inhibition of the enzyme Acyl CoA:cholesterol acyltransferase (ACAT).[1] ACAT is responsible for the esterification of cholesterol within the intestinal mucosa, a crucial step for its absorption.
Q2: What is the reported IC50 for this compound's inhibition of ACAT?
In studies using mucosal microsomes from the small intestine of rabbits, this compound has been shown to inhibit ACAT activity with a 50% inhibitory concentration (IC50) of approximately 0.5 µM.[1]
Q3: Are there different potencies for the optical isomers of this compound?
Yes, the D-isomer of this compound (D-MA) is a more potent inhibitor of both ACAT and cholesterol absorption compared to the L-isomer (L-MA).[1]
Q4: Can this compound be used in cancer research?
While this compound is primarily characterized as a cholesterol absorption inhibitor, there is a growing body of evidence linking aberrant cholesterol metabolism to cancer progression. Increased cholesterol uptake and synthesis are observed in various cancers to support rapid cell proliferation and membrane biogenesis.[2] Compounds that disrupt cholesterol transport have shown anti-cancer effects. For instance, Leelamine, another cholesterol transport inhibitor, has been demonstrated to induce cell death in melanoma and prostate cancer cells by inhibiting signaling pathways such as PI3K, MAPK, and STAT3.[3] Therefore, it is plausible to hypothesize that this compound, by inhibiting cholesterol esterification and subsequent transport, may have therapeutic potential in oncology. Further research is needed to validate this hypothesis.
Troubleshooting Guides
Problem: High variability in cholesterol uptake assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density | Ensure a consistent number of cells are seeded in each well. Perform cell counting before plating. |
| Cell health issues | Monitor cell viability throughout the experiment. High concentrations of this compound or other reagents may be cytotoxic. |
| Issues with fluorescent cholesterol analog | Use a fresh dilution of the fluorescent cholesterol analog (e.g., NBD-cholesterol) for each experiment. Protect from light to prevent photobleaching. |
| Incomplete washing | Ensure thorough but gentle washing of cells to remove any unbound fluorescent cholesterol before measurement. Residual fluorescence can lead to high background. |
Problem: No significant inhibition of cholesterol uptake observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response experiment with a wider range of this compound concentrations. Start from nanomolar to high micromolar concentrations. |
| Insufficient incubation time | Optimize the incubation time for both this compound pre-treatment and fluorescent cholesterol uptake. |
| Incorrect assay conditions | Ensure the assay is performed in serum-free or low-serum media, as serum components can bind to the fluorescent probe and affect its uptake. |
| Cell line insensitivity | Consider using a different cell line with a higher capacity for cholesterol uptake or one that is known to be sensitive to cholesterol metabolism inhibitors. |
Experimental Protocols
Protocol 1: In Vitro ACAT Inhibition Assay
This protocol is adapted from studies on ACAT inhibition by this compound.
Materials:
-
This compound (D-isomer recommended)
-
Microsomal preparation from intestinal mucosa
-
[14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Cholesterol
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [14C]Oleoyl-CoA and cholesterol.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane).
-
Extract the lipids and separate the cholesteryl esters by thin-layer chromatography (TLC).
-
Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of ACAT inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Cholesterol Uptake Assay
This protocol outlines a general method for measuring cholesterol uptake in a cell-based assay.
Materials:
-
This compound
-
Cell line of interest (e.g., Caco-2, HepG2, or a cancer cell line)
-
Fluorescent cholesterol analog (e.g., NBD-cholesterol)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Add the fluorescent cholesterol analog to the wells and incubate for a specific period (e.g., 4 hours) at 37°C.
-
Remove the medium containing the fluorescent cholesterol and wash the cells multiple times with cold PBS to remove any unbound probe.
-
Add PBS or a suitable lysis buffer to the wells.
-
Measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm for NBD). Alternatively, cells can be prepared for analysis by flow cytometry or fluorescence microscopy.
-
Normalize the fluorescence signal to cell number or protein concentration to account for any cytotoxic effects of the treatment.
Data Presentation
Table 1: Reported Inhibitory Concentration of this compound
| Compound | Target | Assay System | IC50 | Reference |
| DL-Melinamide | ACAT | Rabbit intestinal mucosa microsomes | ~0.5 µM |
Table 2: Example Dose-Response Data for this compound in a Cholesterol Uptake Assay
| This compound Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1000 | 0 |
| 0.01 | 950 | 5 |
| 0.1 | 750 | 25 |
| 0.5 | 520 | 48 |
| 1.0 | 300 | 70 |
| 10.0 | 150 | 85 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Proposed mechanism of this compound action in inhibiting cholesterol absorption.
Caption: Experimental workflow for a cell-based cholesterol uptake assay.
References
Melinamide Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Melinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges related to the off-target effects of this compound. As a known inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), this compound's primary effect is on cholesterol esterification. However, like many small molecule inhibitors, it can have unintended consequences on cellular pathways. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] It acts as an uncompetitive inhibitor, with a 50% inhibitory concentration (IC50) of approximately 0.5 μM for ACAT activity in rabbit small intestine mucosal microsomes.[1][2] There are two isoforms of ACAT: ACAT1, which is ubiquitous and the primary isoform in macrophages, and ACAT2, which is mainly found in the liver and intestines.[3] this compound is expected to inhibit both isoforms, with a potential preference for ACAT1.
Q2: I'm observing significant cytotoxicity in my cell cultures treated with this compound, even at concentrations where I expect on-target ACAT inhibition. What could be the cause?
A primary off-target effect to consider is free cholesterol-induced cytotoxicity . By inhibiting ACAT, this compound prevents the esterification and storage of free cholesterol. The resulting accumulation of free cholesterol within cellular membranes, particularly the endoplasmic reticulum, can be toxic, leading to cellular stress, apoptosis, and necrosis. This phenomenon has been a significant factor in the failure of some ACAT inhibitors in clinical trials.
Q3: My in vivo studies are showing unexpected effects on steroid hormone levels. Could this be related to this compound treatment?
Yes, this could be an off-target effect. ACAT1 is expressed in the adrenal glands and plays a role in storing cholesterol esters, which are precursors for steroid hormone synthesis. Inhibition of ACAT1 by this compound could lead to a depletion of these cholesterol stores, potentially impairing steroidogenesis and resulting in lower levels of hormones like cortisol. Some ACAT inhibitors have demonstrated adrenal toxicity in animal models.
Q4: I am co-administering this compound with another compound and observing altered efficacy of the second compound. What could be the mechanism?
A potential off-target effect of some ACAT inhibitors is the activation of the Pregnane X Receptor (PXR) . PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism, including cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C9, and CYP2B6. Activation of PXR by this compound could induce the expression of these enzymes, leading to accelerated metabolism and reduced efficacy of co-administered drugs that are substrates for these CYPs.
Troubleshooting Guide
This section provides guidance on how to investigate and troubleshoot potential off-target effects of this compound in your experiments.
Scenario 1: Unexpected Cell Death or Reduced Viability
-
Problem: You observe increased apoptosis or necrosis in your cell cultures at concentrations of this compound that should be selective for ACAT inhibition.
-
Possible Cause: Free cholesterol-induced cytotoxicity.
-
Troubleshooting Steps:
-
Confirm ACAT Inhibition: First, verify that this compound is inhibiting ACAT at the concentrations used in your experiments.
-
Quantify Free Cholesterol: Measure the intracellular levels of free cholesterol to determine if they are elevated in this compound-treated cells.
-
Assess Apoptosis and Necrosis: Use standard assays to quantify the levels of apoptosis and necrosis.
-
Rescue Experiment: Attempt to rescue the cells from cytotoxicity by co-treatment with a cholesterol-chelating agent or by enhancing cholesterol efflux.
-
Scenario 2: Altered Steroid Hormone Profile in In Vivo Models
-
Problem: You observe a decrease in circulating steroid hormones (e.g., corticosterone in rodents) in animals treated with this compound.
-
Possible Cause: Adrenal toxicity due to ACAT inhibition.
-
Troubleshooting Steps:
-
Measure Adrenal Cholesterol Esters: Analyze the cholesterol ester content in the adrenal glands of treated and control animals.
-
Histopathological Examination: Perform a histological analysis of the adrenal glands to look for any signs of cellular damage.
-
Hormone Challenge Test: Conduct an ACTH stimulation test to assess the functional capacity of the adrenal glands.
-
Scenario 3: Unexpected Drug-Drug Interactions
-
Problem: The efficacy of a co-administered drug is reduced in the presence of this compound.
-
Possible Cause: PXR activation and subsequent induction of drug-metabolizing enzymes.
-
Troubleshooting Steps:
-
PXR Activation Assay: Use a cell-based reporter assay to determine if this compound activates PXR.
-
CYP450 Induction Assay: Measure the expression and activity of key CYP450 enzymes in liver microsomes from this compound-treated animals or in cultured hepatocytes.
-
Pharmacokinetic Study: Conduct a pharmacokinetic study of the co-administered drug in the presence and absence of this compound to assess for changes in its metabolism and clearance.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| This compound IC50 for ACAT | ~0.5 µM | Rabbit small intestine mucosal microsomes | |
| Avasimibe PXR Activation | EC50 ~3 µM | Human PXR reporter assay | |
| Avasimibe CYP3A4 Induction | ~2-fold at 10 µM | Primary human hepatocytes |
Key Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Protocol 1: Cell-Based ACAT Inhibition Assay using NBD-Cholesterol
This assay measures ACAT activity in intact cells using a fluorescent cholesterol analog.
-
Materials:
-
Cells of interest (e.g., macrophages, hepatocytes)
-
Cell culture medium and supplements
-
96-well black, clear-bottom plates
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Add NBD-cholesterol to each well at a final concentration of 1-5 µg/mL.
-
Incubate for 2-6 hours at 37°C.
-
Wash the cells three times with PBS.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
A decrease in fluorescence intensity in this compound-treated wells compared to the vehicle control indicates ACAT inhibition.
-
Protocol 2: Detection of Intracellular Free Cholesterol with Filipin III Staining
Filipin III is a fluorescent polyene antibiotic that binds specifically to free cholesterol.
-
Materials:
-
Cells cultured on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin III solution (50 µg/mL in PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Incubate cells with Filipin III solution for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount coverslips on slides and visualize immediately using a fluorescence microscope with UV excitation (~340-380 nm). An increase in fluorescence intensity indicates an accumulation of free cholesterol.
-
Protocol 3: PXR Activation Reporter Assay
This cell-based assay measures the ability of a compound to activate PXR.
-
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
PXR expression plasmid
-
PXR-responsive reporter plasmid (e.g., containing a CYP3A4 promoter element driving luciferase expression)
-
Transfection reagent
-
This compound stock solution
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Positive control PXR agonist (e.g., rifampicin)
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Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the PXR expression plasmid and the PXR reporter plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound, a positive control, and a vehicle control.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity in this compound-treated cells indicates PXR activation.
-
References
- 1. Free cholesterol-induced cytotoxicity a possible contributing factor to macrophage foam cell necrosis in advanced atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Melinamide Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Melinamide in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vivo delivery of this compound.
Issue 1: Poor Bioavailability and/or High Variability in Plasma Concentrations
Low and inconsistent plasma levels of this compound can significantly impact experimental outcomes. This is often linked to its physicochemical properties.
-
Possible Cause 1: Low Aqueous Solubility. this compound has limited solubility in water, which can hinder its absorption.[1]
-
Troubleshooting Steps:
-
Physicochemical Characterization: Thoroughly characterize the solubility of your this compound batch.
-
Formulation Optimization: For BCS Class II drugs (low solubility, high permeability), the primary goal is to enhance solubility and dissolution rate.[2] Consider the following formulation strategies:
-
Co-solvents: this compound is more soluble in polar organic solvents like methanol and ethanol.[1] Investigate the use of biocompatible co-solvents in your formulation.
-
pH Adjustment: this compound's solubility increases in alkaline solutions.[1] Buffering your formulation to a higher pH, if physiologically tolerable, may improve dissolution.
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles can enhance bioavailability.[3]
-
Nano-emulgels: This emerging drug delivery system is intended to enhance the therapeutic profile of lipophilic drugs.
-
-
Route of Administration: If oral bioavailability remains low, consider alternative administration routes like intravenous (IV) injection to bypass first-pass metabolism, although this may not always be ideal.
-
Issue 2: Off-Target Effects and Toxicity
Unintended biological effects or toxicity can compromise experimental results and animal welfare.
-
Possible Cause 1: Interaction with Other Compounds. Co-exposure to this compound and cyanuric acid can lead to the formation of melamine cyanurate crystals in the kidneys, causing nephrotoxicity.
-
Troubleshooting Steps:
-
Review Experimental Design: Ensure that no other administered compounds could interact with this compound to form toxic precipitates.
-
Monitor Renal Function: When working with this compound, especially in chronic studies, it is crucial to monitor renal function parameters.
-
Dose Reduction: If off-target effects are observed, consider reducing the dose of this compound.
-
Targeted Delivery Systems: To minimize systemic exposure and reduce off-target effects, consider developing targeted delivery systems such as ligand-modified nanocarriers.
-
-
Possible Cause 2: Inherent Off-Target Binding. The compound itself may bind to unintended biological targets.
-
Troubleshooting Steps:
-
In Silico Analysis: Use computational models to predict potential off-target binding sites.
-
In Vitro Profiling: Screen this compound against a panel of receptors and enzymes to identify potential off-target interactions.
-
Structural Modification: If a specific off-target is identified, medicinal chemistry efforts can be employed to modify the this compound structure to reduce its affinity for the off-target while maintaining on-target activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a white crystalline solid with limited water solubility (approximately 3.5 g/L at room temperature). It is more soluble in polar organic solvents and its solubility is influenced by pH and temperature. It exhibits high thermal stability.
Q2: What is the primary mechanism of action for this compound-related compounds in an anti-tumor context?
A2: For N-(hydroxymethyl)melamines, two main mechanisms have been proposed: the formation of a reactive iminium species that forms covalent adducts with DNA, and local formaldehyde release leading to cytotoxic damage. DNA-protein crosslinks are a significant consequence of treatment.
Q3: What are the key pharmacokinetic parameters of this compound?
A3: In F344 rats, Melamine (the parent compound of this compound) has an elimination half-life of approximately 1.3-1.4 hours after intravenous administration and 1.6-1.9 hours after oral dosing. When co-administered with cyanuric acid as a preformed complex, the bioavailability of both compounds is reduced, peak serum concentrations are lower and delayed, and the elimination half-life is prolonged.
Q4: Are there any known toxicities associated with this compound?
A4: The primary toxicity concern is nephrotoxicity when co-administered with cyanuric acid, leading to crystal formation in the kidneys. Studies on a melamine dendrimer as a drug delivery vehicle showed hepatotoxicity at higher doses.
Data Summary
| Parameter | Value | Reference |
| Water Solubility | ~3.5 g/L at room temperature | |
| Solvent Solubility | More soluble in polar organic solvents (e.g., methanol, ethanol) | |
| pH Effect on Solubility | More soluble in alkaline solutions | |
| Thermal Stability | High | |
| Elimination Half-Life (IV, Rats) | ~1.3-1.4 hours | |
| Elimination Half-Life (Oral, Rats) | ~1.6-1.9 hours |
Experimental Protocols
Protocol 1: In Vivo Administration in Rodents
This is a general guideline and should be adapted based on the specific experimental design.
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Formulation Preparation:
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Based on the troubleshooting guide, prepare a suitable formulation of this compound. For example, for oral administration, consider a suspension in a vehicle containing a suspending agent and a wetting agent. For intravenous administration, ensure the compound is fully dissolved in a sterile, biocompatible vehicle.
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Animal Handling and Dosing:
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All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
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For oral gavage, use an appropriately sized gavage needle and ensure proper technique to avoid injury.
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For intravenous injection, use a suitable vein (e.g., tail vein in mice) and an appropriately sized needle.
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Sample Collection:
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Collect blood samples at predetermined time points via an appropriate method (e.g., retro-orbital sinus, tail vein).
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Process blood to obtain plasma or serum and store at -80°C until analysis.
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Bioanalysis:
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Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma or serum.
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Visualizations
Caption: Troubleshooting workflow for poor bioavailability.
Caption: Logical relationships in troubleshooting off-target effects.
Caption: Proposed mechanism of action for this compound-related antitumor agents.
References
How to prevent Melinamide precipitation
Welcome to the technical support center for Melinamide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding solubility and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CAS 14417-88-0) is an amide analog of the unsaturated long-chain fatty acid, linoleic acid.[1][2] It functions as an antilipemic agent by inhibiting the absorption of cholesterol.[1][2] Its primary mechanism of action is the inhibition of Acyl CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol in the intestinal mucosa.[3] By inhibiting ACAT, this compound effectively reduces the amount of cholesterol absorbed by the body.
Q2: What are the basic physicochemical properties of this compound?
This compound is an oily substance at room temperature with a melting point below 4°C. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. DMSO is a commonly used solvent for this purpose, with a reported solubility of up to 200 mg/mL.
Q4: My this compound solution precipitated after diluting the DMSO stock in my aqueous experimental buffer. Why did this happen and how can I prevent it?
This is a common phenomenon known as "precipitation upon dilution" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this, consider the following strategies:
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Use of Co-solvents and Surfactants: A recommended formulation for in vivo studies involves a multi-step process:
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Dissolve this compound in DMSO to create a master stock solution.
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Add PEG300 and mix until the solution is clear.
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Add Tween 80 and mix until the solution is clear.
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Finally, add ddH₂O to reach the desired final concentration. It is crucial to add the solvents in this specific order and ensure the solution is clear before adding the next solvent.
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Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your aqueous buffer, perform serial dilutions. First, create an intermediate dilution in your buffer, and then add this to the final volume.
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Increased Agitation: When adding the stock solution to the aqueous medium, ensure rapid and thorough mixing by vortexing or stirring. This helps to quickly disperse the compound and avoid localized high concentrations that can trigger precipitation.
Q5: How should I store this compound and its solutions?
Solid this compound should be stored at -20°C. Stock solutions prepared in DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon preparation of stock solution in DMSO. | The concentration of this compound exceeds its solubility limit in DMSO. | - Ensure you are not exceeding the known solubility of this compound in DMSO (up to 200 mg/mL).- Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. |
| Precipitation immediately after diluting the DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). | Rapid change in solvent polarity causing the compound to "crash out." | - Utilize a co-solvent/surfactant system: Prepare the final solution using the recommended formulation of DMSO, PEG300, and Tween 80 before adding the aqueous component.- Perform stepwise dilutions: Create an intermediate, less concentrated solution in the aqueous buffer before preparing the final concentration.- Increase mixing efficiency: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. |
| Precipitation occurs over time in the final aqueous working solution. | The final concentration of this compound in the aqueous solution is above its thermodynamic solubility limit, leading to gradual precipitation. | - Lower the final concentration: If experimentally feasible, reduce the final concentration of this compound in your working solution.- Increase the percentage of co-solvents/surfactants: If your experimental system allows, slightly increasing the proportion of PEG300 and/or Tween 80 in the final formulation may help maintain solubility. |
| Variability in experimental results between different batches of prepared this compound solutions. | Inconsistent dissolution or precipitation between preparations. | - Standardize the preparation protocol: Ensure the same procedure, including solvent order, mixing times, and temperatures, is used for every preparation.- Visually inspect for clarity: Always ensure the solution is completely clear before use. Any sign of cloudiness or precipitate indicates a problem with solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Calculate the required mass: Based on the molecular weight of this compound (383.61 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 3.836 mg of this compound.
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Weigh the compound: Accurately weigh the calculated mass of this compound into a sterile, chemically resistant vial.
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Add solvent: Add the desired volume of high-purity, anhydrous DMSO to the vial.
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Dissolve the compound: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C and/or sonicate in a water bath until the solid is completely dissolved and the solution is clear.
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Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Formulation for In Vivo Studies
This protocol is adapted from a general method for preparing poorly soluble compounds for in vivo use. The final concentrations of the excipients may need to be optimized for your specific experimental requirements.
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Prepare the DMSO master solution: Following Protocol 1, prepare a concentrated stock solution of this compound in DMSO.
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Add PEG300: To the DMSO stock solution, add an appropriate volume of PEG300. Mix thoroughly by vortexing or sonicating until the solution is completely clear.
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Add Tween 80: To the DMSO/PEG300 mixture, add Tween 80. Again, mix thoroughly until a clear solution is obtained.
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Add aqueous vehicle: Slowly add the aqueous vehicle (e.g., sterile water, saline, or PBS) to the organic mixture while vortexing to reach the final desired volume and concentration.
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Final Inspection: Ensure the final formulation is a clear, homogenous solution before administration.
Visualizations
Caption: Mechanism of action of this compound in inhibiting cholesterol absorption.
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Adjusting Drug Dosage for Different Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of novel anti-cancer compounds for different cell lines. The content is structured in a question-and-answer format to directly address specific issues encountered during in vitro experiments. While the user inquired about "Melinamide," this is likely a less common name or a potential misspelling. This guide will focus on the principles of dosage adjustment using the class of anti-tumor agents, N-(hydroxymethyl)melamines , as a representative example, and will also provide general protocols and troubleshooting advice applicable to a wide range of experimental compounds.
Frequently Asked Questions (FAQs)
Q1: Why do different cell lines exhibit varying sensitivity to the same anti-cancer compound?
A1: The response of different cell lines to a specific compound can vary significantly due to their inherent genetic and phenotypic diversity.[1][2][3] Factors influencing sensitivity include:
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Genetic Heterogeneity: Differences in gene expression, mutations, and copy number alterations across cell lines can affect drug targets, metabolism, and resistance mechanisms.[2][4]
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Tissue of Origin: Cell lines derived from different tissues (e.g., lung, breast, colon) possess unique physiological and molecular characteristics that influence their interaction with therapeutic agents.
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Metabolic Rates: The rate at which a cell line metabolizes a compound can alter its effective intracellular concentration and, consequently, its cytotoxic effect.
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Proliferation Rate: Faster-growing cell lines may be more susceptible to drugs that target cell cycle progression.
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Expression of Drug Targets: The abundance or mutation status of the specific protein or pathway targeted by the compound will directly impact its efficacy.
Q2: What is an IC50 value, and how is it used to determine the optimal dosage?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. Determining the IC50 is a critical first step in assessing a compound's potency. The optimal dosage for experiments is typically determined by performing a dose-response curve and selecting a range of concentrations around the IC50 value to elicit specific biological effects without causing excessive, non-specific toxicity.
Q3: How do I establish an initial dose range for a new compound in a new cell line?
A3: When testing a new compound or a new cell line, it is advisable to start with a broad range of concentrations to determine the approximate cytotoxic window. A common approach is to perform serial dilutions over several orders of magnitude (e.g., from 0.01 µM to 100 µM). This initial screening will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No observable effect even at high concentrations | The compound may be inactive in the chosen cell line, the cell line may be resistant, or there may be issues with compound solubility or stability. | Verify the compound's mechanism of action and the expression of its target in the cell line. Test the compound in a known sensitive cell line as a positive control. Ensure the compound is fully dissolved in the solvent and that the final solvent concentration is not toxic to the cells. |
| All cells die even at the lowest concentration | The initial concentration range is too high, or the compound is extremely potent. | Perform a new dose-response experiment with a significantly lower concentration range, starting from nanomolar or even picomolar concentrations. |
| Precipitation of the compound in the culture medium | The compound has low solubility in aqueous solutions at the tested concentrations. | Check the compound's solubility information. Consider using a different solvent or reducing the final concentration. Ensure the stock solution is properly prepared and stored. |
Data Presentation: Comparative IC50 Values
The following table provides a hypothetical example of IC50 values for an N-(hydroxymethyl)melamine analog (Compound X) across various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small Cell Lung Cancer | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |
| HCT116 | Colorectal Carcinoma | 12.1 |
| U87 MG | Glioblastoma | 30.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | 5.7 |
Note: These are example values and will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the concentration of a compound that inhibits cell growth by 50% using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
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Cancer cell line of interest
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Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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N-(hydroxymethyl)melamine compound stock solution (e.g., in DMSO)
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96-well flat-bottom plates
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MTT reagent (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Phosphate-Buffered Saline (PBS)
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count cells.
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment:
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Prepare serial dilutions of the N-(hydroxymethyl)melamine compound in complete medium.
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Remove the medium from the wells and add 100 µL of the diluted compound solutions.
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Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition:
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After incubation, add 10 µL of MTT reagent to each well.
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Incubate the plate for 2-4 hours at 37°C.
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Solubilization of Formazan:
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Carefully remove the medium from each well.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
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Mandatory Visualizations
Signaling Pathways
The cytotoxicity of N-(hydroxymethyl)melamines is thought to involve two primary mechanisms: the formation of DNA adducts via a reactive iminium species and the local release of formaldehyde, which can induce DNA-protein crosslinks.
Caption: Proposed mechanism of action for N-(hydroxymethyl)melamines.
Experimental Workflow
The following diagram illustrates the workflow for determining the IC50 of a compound in a specific cell line.
Caption: Experimental workflow for IC50 determination using an MTT assay.
References
Technical Support Center: Overcoming Resistance to HDAC Inhibitor Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Histone Deacetylase (HDAC) inhibitors, including melamine-derived compounds.
FAQs: Understanding and Overcoming HDAC Inhibitor Resistance
Q1: What are the primary mechanisms of action for HDAC inhibitors?
HDAC inhibitors work by preventing the removal of acetyl groups from histones and other proteins. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.[1][2] Additionally, HDAC inhibitors can induce cell death through both intrinsic and extrinsic apoptotic pathways and can cause cell cycle arrest, often at the G2/M checkpoint.[1][3] Some compounds, like certain N-(hydroxymethyl)melamines, also exert cytotoxic effects through the local release of formaldehyde, which induces DNA-protein crosslinks.[4]
Q2: Why do some cancer cell lines exhibit intrinsic resistance to HDAC inhibitors?
Cell line-specific responses to HDAC inhibitors are common and can be influenced by several factors:
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Expression Levels of HDAC Isoforms: Different cell lines express varying levels of specific HDAC enzymes. The efficacy of an inhibitor depends on its specificity for the HDAC isoforms present in the cell line.
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Genetic Background: The mutational status of key genes, such as p53, can influence the cellular response to HDAC inhibitors.
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Pre-existing Resistance Mechanisms: Cells may have inherent mechanisms, such as active multidrug resistance transporters, that can efflux the inhibitor before it reaches its target.
Q3: What are the common mechanisms of acquired resistance to HDAC inhibitors?
Acquired resistance often emerges after prolonged exposure to an HDAC inhibitor. Key mechanisms include:
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Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance transporters like MDR1 can actively remove the inhibitor from the cell.
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Alterations in Cell Cycle Checkpoints: Loss of critical checkpoints, such as the G2/M checkpoint, can allow cells to bypass the inhibitor-induced cell cycle arrest.
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Activation of Pro-Survival Signaling Pathways: Pathways such as the PI3K/AKT pathway can be activated to counteract the pro-apoptotic effects of HDAC inhibitors.
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Target Protein Modification: While less common, mutations in the HDAC enzyme itself could potentially reduce inhibitor binding.
Q4: Can resistance to one HDAC inhibitor confer cross-resistance to others?
Yes, cross-resistance between different classes of HDAC inhibitors has been observed. For instance, cell lines made resistant to a hydroxamic acid-like inhibitor (e.g., SAHA) have shown resistance to carboxylate-like inhibitors (e.g., VPA). This suggests that some resistance mechanisms, such as the activation of general survival pathways, are not specific to a single compound.
Troubleshooting Guide: Experimental Challenges
This guide addresses specific issues that may arise during your experiments with HDAC inhibitors.
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent potency is a frequent challenge. Here’s a checklist to diagnose the cause:
| Potential Cause | Recommended Solution |
| Compound Integrity | Confirm the purity and identity of your inhibitor batch. Aliquot stock solutions to minimize freeze-thaw cycles and store them at the recommended temperature, protected from light. |
| Compound Solubility | Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO). Poor solubility leads to inaccurate concentrations and potential precipitation. |
| Cell-Based Assay Variables | Standardize cell density, use cells within a consistent and low passage number range, and maintain the same serum concentration in your media for all experiments. Serum proteins can bind to inhibitors, reducing their effective concentration. |
| Biochemical Assay Variables | For enzyme assays, ensure the specific activity of the HDAC enzyme is consistent. Use a substrate concentration at or below the Km for the enzyme. |
Issue 2: Positive Control Inhibitor Shows No Effect
If a well-characterized inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) is not showing activity, consider the following:
| Potential Cause | Recommended Solution |
| Incorrect Enzyme/Substrate | Verify that the HDAC isoform you are using is sensitive to the control inhibitor and that the substrate is appropriate for that enzyme. |
| Insufficient Incubation Time | Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate to ensure adequate binding. |
| Inactive Enzyme | Check the activity of your HDAC enzyme with a standard activity assay before proceeding with inhibition studies. |
| Degraded Inhibitor | Prepare fresh dilutions of your control inhibitor from a validated stock solution. |
Issue 3: High Background Signal in No-Enzyme Control Wells
High background can mask the true signal. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Substrate Instability | The assay substrate may be spontaneously hydrolyzing. Prepare it fresh for each experiment and store it as recommended. |
| Reagent Contamination | Use high-purity reagents and dedicated buffers for your HDAC assays to avoid contamination with enzymes that could act on the substrate. |
| Autofluorescence of Test Compound | Your experimental compound may be fluorescent at the assay's wavelengths. Run a control with the compound alone to measure its intrinsic fluorescence. |
Experimental Protocols
Protocol 1: Generation of an HDAC Inhibitor-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through stepwise exposure to increasing concentrations of an HDAC inhibitor.
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Initial Seeding: Plate a cancer cell line (e.g., HCT116 colorectal adenocarcinoma cells) at a low density.
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Initial Exposure: Treat the cells with the HDAC inhibitor at a concentration equal to their IC50 value.
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Culture Maintenance: Maintain the culture in the presence of the inhibitor, changing the medium every 3-4 days.
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Dose Escalation: Once the cells have recovered and are growing steadily, increase the concentration of the inhibitor in a stepwise manner (e.g., 1.5x, 2x, 3x the IC50).
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Selection of Resistant Population: Continue this process until the cells are able to proliferate in a concentration of the inhibitor that is significantly higher than the initial IC50.
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Characterization: Characterize the resulting resistant cell line by comparing its IC50 to the parental line, and investigate the underlying resistance mechanisms (e.g., MDR1 expression, cell cycle analysis).
Protocol 2: HDAC Activity Cell-Based Assay
This protocol provides a general method for measuring HDAC activity within intact cells.
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Cell Plating: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with your test compounds or controls (e.g., Trichostatin A as a positive control, vehicle as a negative control) at the desired concentrations.
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Substrate Addition: Add a cell-permeable HDAC substrate to each well.
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Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2 hours) to allow for substrate deacetylation.
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Lysis and Development: Add a lysis/developer solution to each well. This solution stops the reaction and generates a fluorescent signal from the deacetylated substrate.
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Signal Measurement: Incubate for a short period (e.g., 15 minutes) at 37°C. Read the fluorescence on a plate reader at the appropriate excitation (e.g., 350-360 nm) and emission (e.g., 440-460 nm) wavelengths.
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Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Pathways in HDAC Inhibitor Action and Resistance
The following diagrams illustrate critical pathways involved in the cellular response to HDAC inhibitors.
Caption: Mechanism of action for HDAC inhibitors leading to therapeutic effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Histone deacetylases modulate resistance to the therapy in lung cancer [frontiersin.org]
- 3. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the N-(hydroxymethyl)melamines as antitumour agents: mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Melinamide Technical Support Center: Interpreting Unexpected Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during experiments with Melinamide. This compound, also known as N-(α-methylbenzyl)linoleamide, is an antilipemic agent that functions as a cholesterol absorption inhibitor. Its primary mechanism of action is the inhibition of the enzyme Acyl CoA:cholesterol acyltransferase (ACAT).
Navigating experimental challenges is crucial for advancing scientific understanding. This guide is designed to help you interpret anomalous data and refine your experimental approach when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound selectively inhibits Acyl CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for esterifying free cholesterol into cholesteryl esters. By blocking this enzyme, particularly in the intestine and liver, this compound is expected to reduce the absorption of dietary cholesterol and decrease the assembly and secretion of lipoproteins.
Q2: Are there any known off-target effects or unexpected clinical outcomes associated with ACAT inhibitors like this compound?
Yes, the broader class of ACAT inhibitors has a complex history in clinical development. While the intended effect is to lower cholesterol, clinical trials of some ACAT inhibitors have been halted due to a lack of efficacy and, in some instances, unexpected adverse outcomes.[1][2][3][4][5] For example, inhibition of ACAT can lead to an accumulation of free cholesterol within macrophages, which may induce cellular toxicity. Furthermore, some studies on other ACAT inhibitors have reported adrenal toxicity and impaired mitochondrial function. Avasimibe, another ACAT inhibitor, was observed to unexpectedly increase LDL cholesterol levels in some patients. The brand formulation of this compound, Artes, was withdrawn from the market in Japan, suggesting the possibility of unforeseen adverse events, though specific details surrounding the withdrawal are not widely published.
Q3: My in vitro ACAT inhibition assay is showing inconsistent results. What are the common causes?
Inconsistent results in ACAT inhibition assays can stem from several factors. Common issues include substrate variability (radiolabeled fatty acyl-CoA), microsomal preparation quality, and inhibitor precipitation. Ensure your test compound is fully solubilized, as hydrophobic molecules may require a carrier solvent like DMSO. It is also crucial to run appropriate vehicle controls to account for any effects of the solvent.
Q4: I am observing unexpected changes in cell viability after treating cells with this compound. How should I investigate this?
First, confirm the identity and purity of your this compound stock. If the compound is verified, consider the possibility of off-target effects or cellular stress responses. An unexpected decrease in viability could be linked to the accumulation of free cholesterol, a known consequence of ACAT inhibition that can lead to cytotoxicity. Conversely, an unexpected increase in viability in a cancer cell line, for instance, would warrant investigation into alternative signaling pathways that may be affected by this compound.
Troubleshooting Guide for Unexpected Results
When faced with unexpected experimental outcomes with this compound, a systematic approach to troubleshooting is essential. The following guide provides a framework for identifying the source of the discrepancy.
Unexpected In Vitro Results
| Observed Unexpected Result | Potential Cause | Recommended Action |
| Lower than expected ACAT inhibition (High IC50) | 1. Inhibitor Instability: this compound degradation in the assay buffer. 2. Substrate Competition: High concentrations of the fatty acyl-CoA substrate. 3. Poor Inhibitor Solubility: Precipitation of this compound at higher concentrations. | 1. Prepare fresh inhibitor solutions and minimize incubation times where possible. 2. Perform kinetic studies to understand the nature of the inhibition (e.g., competitive, non-competitive). 3. Confirm solubility limits and consider using a different vehicle or a lower concentration range. |
| Higher than expected ACAT inhibition (Low IC50) | 1. Off-target enzymatic inhibition: this compound may be inhibiting other enzymes in the microsomal preparation. 2. Assay Interference: The compound may interfere with the detection method (e.g., quenching of a fluorescent signal). | 1. Test this compound against other related enzymes to assess specificity. 2. Run control experiments without the enzyme to check for direct interference with the assay components. |
| Variable results between experimental repeats | 1. Inconsistent microsomal preparations: Activity can vary between batches. 2. Pipetting errors: Inaccurate dispensing of inhibitor or substrates. 3. Inconsistent incubation times: Variation in the duration of the enzymatic reaction. | 1. Standardize the microsomal preparation protocol and qualify each new batch. 2. Use calibrated pipettes and consider using automated liquid handlers for high-throughput assays. 3. Use a precise timer and a consistent workflow for all samples. |
Unexpected In Vivo / Cell-Based Results
| Observed Unexpected Result | Potential Cause | Recommended Action |
| Lack of effect on plasma cholesterol levels | 1. Poor bioavailability: this compound may not be well absorbed or may be rapidly metabolized. 2. Compensatory mechanisms: The organism may upregulate cholesterol synthesis to counteract the inhibition of absorption. | 1. Conduct pharmacokinetic studies to determine the plasma concentration of this compound. 2. Measure markers of cholesterol synthesis (e.g., lathosterol) to assess for compensatory upregulation. |
| Unexpected increase in LDL cholesterol | 1. Interaction with other metabolic pathways: As seen with avasimibe, there could be unforeseen interactions with other lipid-regulating pathways. 2. Complex effects on lipoprotein metabolism: Inhibition of ACAT can have multifaceted effects on the production and clearance of different lipoprotein particles. | 1. Investigate the expression and activity of key proteins involved in lipid metabolism (e.g., HMG-CoA reductase, LDL receptor). 2. Perform detailed lipoprotein profiling to understand the changes in different lipoprotein subfractions. |
| Cellular toxicity or other adverse cellular effects | 1. Free cholesterol accumulation: Inhibition of cholesterol esterification can lead to toxic levels of free cholesterol. 2. Off-target effects: this compound may be interacting with other cellular targets. | 1. Measure intracellular free cholesterol and cholesteryl ester levels. Assess markers of cellular stress and apoptosis. 2. Perform off-target screening assays to identify other potential binding partners of this compound. |
Experimental Protocols
In Vitro ACAT Inhibition Assay (Microsomal)
This protocol provides a general method for assessing the inhibitory activity of this compound on ACAT in a cell-free system.
1. Preparation of Microsomes:
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Homogenize fresh liver tissue (e.g., from a rat) in a suitable buffer.
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Perform differential centrifugation to isolate the microsomal fraction, which is enriched with ACAT.
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Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. ACAT Inhibition Assay:
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In a microtiter plate, add the following in order:
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Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
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Microsomal preparation.
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This compound at various concentrations (dissolved in DMSO, with a final DMSO concentration kept constant across all wells).
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A source of cholesterol (e.g., cholesterol-rich liposomes).
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Pre-incubate the mixture at 37°C.
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Initiate the reaction by adding a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
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Incubate at 37°C for a defined period.
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Stop the reaction by adding a mixture of chloroform and methanol.
3. Lipid Extraction and Analysis:
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Vortex the samples to extract the lipids into the chloroform phase.
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Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).
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Quantify the radioactivity in the cholesteryl ester spots using a scintillation counter.
4. Data Analysis:
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Calculate the percentage of ACAT inhibition for each this compound concentration relative to the vehicle control.
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Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental process and the biological context of this compound's action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. jwatch.org [jwatch.org]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Melinamide vs. Ezetimibe: A Comparative Guide to Cholesterol Absorption Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cholesterol-lowering agents, Melinamide and Ezetimibe, which act by inhibiting cholesterol absorption. While Ezetimibe is a widely prescribed and clinically validated therapeutic, this compound represents a class of compounds that, despite a rational biological target, has not translated into clinical success. This document will delve into their mechanisms of action, present the available efficacy data, and provide insights into the experimental protocols used to evaluate such compounds.
Executive Summary
Ezetimibe effectively lowers LDL cholesterol by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. Its efficacy and safety are supported by extensive clinical trial data, including major cardiovascular outcome studies. In contrast, this compound, an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, has very limited publicly available data. Preclinical studies suggested a potential role in lowering cholesterol by inhibiting the esterification of cholesterol within enterocytes. However, the broader class of ACAT inhibitors has largely failed in clinical development for atherosclerosis due to lack of efficacy and, in some cases, safety concerns. A drug believed to be this compound, marketed as Artes in Japan, was withdrawn from the market, likely reflecting the general challenges faced by this drug class. Consequently, a direct clinical efficacy comparison between this compound and Ezetimibe is not feasible. This guide will therefore focus on a comparison of their distinct mechanisms and the available preclinical and clinical data for each.
Mechanism of Action
The fundamental difference between this compound and Ezetimibe lies in their molecular targets and the specific step of cholesterol absorption they inhibit.
Ezetimibe: Ezetimibe's primary target is the NPC1L1 protein, which is located on the brush border of enterocytes in the small intestine[1][2]. By binding to NPC1L1, ezetimibe prevents the uptake of cholesterol from the intestinal lumen into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver[1][3][4]. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the circulation.
This compound: this compound is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. By inhibiting ACAT in the intestinal mucosa, this compound was proposed to prevent the packaging of absorbed cholesterol into chylomicrons, thus indirectly inhibiting its absorption into the bloodstream. There are two isoforms of ACAT, ACAT1 and ACAT2, and the specific inhibitory profile of this compound is not extensively detailed in the available literature.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the distinct mechanisms and the general workflow for evaluating cholesterol absorption inhibitors, the following diagrams are provided.
Caption: Mechanism of Action of Ezetimibe and this compound.
Caption: Experimental Workflow for Cholesterol-Lowering Drugs.
Efficacy Data
Ezetimibe
The clinical efficacy of ezetimibe in lowering LDL cholesterol is well-documented through numerous clinical trials. As a monotherapy, ezetimibe typically reduces LDL-C levels by 15-20%. Its efficacy is additive to that of statins, and when used in combination, it can provide an additional 15-20% reduction in LDL-C beyond that achieved with a statin alone.
The landmark IMPROVE-IT (Improved Reduction of Outcomes: Vytorin Efficacy International Trial) study provided definitive evidence of the clinical benefit of adding ezetimibe to statin therapy. In this trial, patients with a recent acute coronary syndrome who were treated with simvastatin plus ezetimibe had a significantly lower risk of subsequent cardiovascular events compared to those treated with simvastatin alone.
| Ezetimibe Clinical Trial Data | |
| Monotherapy LDL-C Reduction | 15-20% |
| Combination Therapy with Statin (additional LDL-C reduction) | 15-20% |
| IMPROVE-IT Trial Outcome | Significant reduction in cardiovascular events when added to statin therapy |
This compound
There is a notable absence of published clinical trial data for this compound in the treatment of hypercholesterolemia in humans. The available information is limited to preclinical studies. One study in cholesterol-fed diabetic rats showed that this compound treatment caused a substantial decrease in intestinal ACAT activity and a marked improvement in hypercholesterolemia.
| This compound Efficacy Data | |
| Human Clinical Trial Data | Not available |
| Preclinical Data (Diabetic Rats) | - Decreased intestinal ACAT activity- Improved hypercholesterolemia |
| Clinical Development Status | Believed to be discontinued |
Experimental Protocols
The evaluation of cholesterol absorption inhibitors involves a series of in vitro and in vivo experiments to determine their mechanism of action and efficacy.
Assessment of Cholesterol Absorption
A common method to assess the inhibition of cholesterol absorption in humans involves the use of stable isotopes.
-
Dual-Isotope Method:
-
Subjects are administered an oral dose of cholesterol labeled with one isotope (e.g., ¹³C-cholesterol) and an intravenous dose of cholesterol labeled with a different isotope (e.g., ¹⁴C-cholesterol).
-
Blood samples are collected over a period of several days.
-
The ratio of the two isotopes in the plasma is measured using mass spectrometry.
-
The fractional cholesterol absorption is calculated based on the appearance of the orally administered isotope in the circulation relative to the intravenously administered one.
-
Assessment of ACAT Inhibition
-
In Vitro ACAT Assay:
-
Microsomes containing the ACAT enzyme are isolated from a relevant tissue source (e.g., liver or intestinal cells).
-
The microsomes are incubated with a cholesterol substrate and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is stopped, and the lipids are extracted.
-
The amount of radiolabeled cholesteryl ester formed is quantified to determine the inhibitory activity of the compound.
-
-
In Vivo Measurement of Cholesterol Esterification:
-
Animal models are treated with the ACAT inhibitor.
-
A radiolabeled cholesterol precursor is administered.
-
Tissues of interest (e.g., intestine, liver) are harvested.
-
The amount of radiolabeled cholesteryl esters in the tissue is measured to assess the in vivo inhibition of ACAT activity.
-
Conclusion
Ezetimibe and this compound represent two distinct approaches to inhibiting cholesterol absorption. Ezetimibe, through its targeted inhibition of the NPC1L1 protein, has proven to be a safe and effective therapy for lowering LDL cholesterol, with clinical data supporting its role in reducing cardiovascular events. This compound, an ACAT inhibitor, showed promise in preclinical models but, like other drugs in its class, has not been successfully developed into a clinical therapeutic for hypercholesterolemia. The lack of clinical data for this compound and the general failure of ACAT inhibitors in cardiovascular disease trials underscore the challenges in translating a plausible biological mechanism into a clinically beneficial treatment. For researchers and drug development professionals, the divergent paths of Ezetimibe and this compound offer valuable lessons in target selection, preclinical to clinical translation, and the importance of robust clinical trial data in establishing the efficacy and safety of novel therapeutic agents.
References
- 1. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Failure of ACAT inhibition to retard atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Melinamide and Other ACAT Inhibitors for Researchers
For Immediate Publication
This guide provides a detailed, objective comparison of Melinamide with other prominent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting cholesterol metabolism. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to ACAT Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters. This process is central to the regulation of cellular cholesterol homeostasis. In mammals, two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed and involved in intracellular cholesterol storage, and ACAT2, which is primarily found in the intestines and liver and plays a key role in dietary cholesterol absorption and the assembly of lipoproteins. The differential roles of these isoforms have made selective ACAT inhibition a promising therapeutic target for conditions such as atherosclerosis, hypercholesterolemia, and even Alzheimer's disease. However, the clinical development of ACAT inhibitors has been challenging, with early non-selective inhibitors failing to demonstrate significant efficacy in clinical trials. This has spurred further research into the development of more potent and isoform-selective compounds.
Comparative Analysis of ACAT Inhibitors
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound, Avasimibe, and Pactimibe against ACAT enzymes.
| Inhibitor | Target(s) | IC50 / Inhibition | Assay System | Mechanism of Action |
| This compound | ACAT | ~0.5 µM (50% inhibition) | Mucosal microsomes | Uncompetitive |
| Cholesterol Absorption | 20.9 µM | Not Specified | Not Specified | |
| Avasimibe (CI-1011) | ACAT1 | 24 µM | Not Specified | Not Specified |
| ACAT2 | 9.2 µM | Not Specified | Not Specified | |
| Pactimibe (CS-505) | ACAT1 | 4.9 µM | Not Specified | Noncompetitive |
| ACAT2 | 3.0 µM | Not Specified | Noncompetitive |
Note: The lack of specific IC50 values for this compound against ACAT1 and ACAT2 isoforms makes a direct comparison of selectivity challenging.
Signaling Pathway of ACAT Inhibition
The inhibition of ACAT enzymes interrupts the conversion of free cholesterol into cholesteryl esters, leading to a cascade of downstream effects that can influence cellular cholesterol levels and lipoprotein metabolism.
Caption: ACAT Inhibition Pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the comparative evaluation of ACAT inhibitors. Below are methodologies for commonly used in vitro and cell-based assays.
In Vitro ACAT Inhibition Assay using Microsomal Fractions
This assay directly measures the enzymatic activity of ACAT in isolated microsomal fractions.
1. Preparation of Microsomes:
-
Homogenize fresh or frozen liver or intestinal tissue in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).
-
Perform differential centrifugation to isolate the microsomal fraction. Typically, this involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. ACAT Activity Assay:
-
Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol dissolved in a small amount of acetone and mixed with bovine serum albumin), and the assay buffer.
-
Add the test inhibitor (e.g., this compound, Avasimibe) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [14C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v).
-
Extract the lipids and separate the cholesteryl esters from the unreacted fatty acyl-CoA using thin-layer chromatography (TLC).
-
Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Caption: In Vitro ACAT Assay Workflow.
Cell-Based ACAT Inhibition Assay
This assay measures the effect of an inhibitor on ACAT activity within a cellular context.
1. Cell Culture and Transfection:
-
Use a cell line that either endogenously expresses ACAT or has been stably transfected to express a specific ACAT isoform (ACAT1 or ACAT2). Chinese Hamster Ovary (CHO) cells are often used for transfection studies.
-
Culture the cells in an appropriate medium until they reach a suitable confluency.
2. Inhibition Assay:
-
Pre-incubate the cells with the test inhibitor at various concentrations for a defined period.
-
Add a source of cholesterol, such as acetylated low-density lipoprotein (acLDL) or 25-hydroxycholesterol, to the medium to stimulate cholesterol esterification.
-
Simultaneously, add a radiolabeled precursor for fatty acid synthesis, such as [14C]oleic acid, to the medium.
-
Incubate the cells for a further period (e.g., 2-6 hours) to allow for the uptake and esterification of cholesterol.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the cholesteryl esters by TLC and quantify the radioactivity as described in the in vitro assay protocol.
-
Normalize the results to the total cell protein content.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The landscape of ACAT inhibition is evolving, with a clear shift towards the development of isoform-selective inhibitors. While early non-selective inhibitors like Avasimibe and Pactimibe showed promise in preclinical studies, their clinical outcomes were disappointing. This has highlighted the need for a deeper understanding of the distinct roles of ACAT1 and ACAT2.
This compound has been identified as an uncompetitive inhibitor of ACAT, demonstrating activity in preclinical models. However, a comprehensive understanding of its isoform selectivity is crucial for positioning it within the current therapeutic landscape. Further research to determine the IC50 values of this compound against ACAT1 and ACAT2 is warranted.
The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of these and other novel ACAT inhibitors. Such rigorous, data-driven comparisons are essential for advancing the field and ultimately developing effective therapies targeting cholesterol metabolism.
Unraveling "Melinamide": A Case of Mistaken Identity in Cancer Research
An important clarification for researchers, scientists, and drug development professionals: The compound "Melinamide" is primarily documented as an antilipemic agent, specifically a cholesterol absorption inhibitor, and is not recognized as a therapeutic agent for cancer. Scientific literature indicates that this compound, chemically known as N-(1-Phenylethyl)-9,12-octadecadienamide, functions by inhibiting acyl CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification in the intestinal mucosa.
It is likely that the query for "this compound studies" in the context of cancer research stems from a confusion with melamine derivatives, a class of compounds that has been investigated for antitumor properties. This guide will, therefore, focus on the cross-validation of studies concerning these anticancer melamine derivatives, primarily altretamine and trimelamol , and compare their performance with established alkylating agents used in cancer therapy.
Melamine Derivatives in Oncology: A Comparative Analysis
Altretamine (hexamethylmelamine) and its analogue trimelamol belong to the triazine class of compounds and have been evaluated for their efficacy in treating various cancers, most notably ovarian cancer. Their mechanism of action, while not fully elucidated, is believed to involve the generation of reactive intermediates that damage cancer cells.
Mechanism of Action: Formaldehyde Release and DNA Alkylation
The cytotoxic effects of altretamine and trimelamol are attributed to their metabolic activation, which leads to the production of formaldehyde and other alkylating species. This dual-action mechanism is distinct from many other classical alkylating agents.
-
Metabolic Activation: Altretamine is metabolized by cytochrome P450 enzymes in the liver, undergoing N-demethylation to produce reactive hydroxymethyl intermediates.
-
Formaldehyde Release: These intermediates are unstable and spontaneously decompose to release formaldehyde. Formaldehyde is a highly reactive molecule that can induce cytotoxicity by forming DNA-protein crosslinks and generating reactive oxygen species (ROS).
-
DNA Alkylation: The reactive intermediates can also form covalent bonds with DNA, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death).
This proposed mechanism is summarized in the following diagram:
Comparative Performance Data
To provide a clear comparison, the following tables summarize the available data on the cytotoxic activity of melamine derivatives and other alkylating agents against various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to different experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Melamine Derivatives and Other Alkylating Agents
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Altretamine | A2780 | Ovarian | ~50-100 | 72 |
| OVCAR-3 | Ovarian | >100 | 72 | |
| Trimelamol | CH1 | Ovarian | 15.5 | 96 |
| L1210 | Leukemia | 4.5 | 48 | |
| Cisplatin | A549 | Lung | 7.49 - 10.91 | 24-48 |
| MCF7 | Breast | ~5-20 | 48-72 | |
| HeLa | Cervical | ~3-15 | 48-72 | |
| Cyclophosphamide | OVCAR-4 | Ovarian | 15.3 | 72 |
| PEO1 | Ovarian | 11.7 | 120 | |
| Raw 264.7 | Macrophage | 145.44 | 48 |
Table 2: Clinical Trial Outcomes in Recurrent Ovarian Cancer
| Drug | Phase | No. of Patients | Dosing Regimen | Objective Response Rate (ORR) | Key Toxicities |
| Altretamine | II | 31 | 260 mg/m²/day for 14 days every 28 days | 9.7% | Nausea, vomiting, neurotoxicity |
| II | 71 | 260 mg/m²/day for 14 days every 28 days | 40% (EORTC criteria), 39% (CA125 criteria) | Nausea, vomiting, fatigue | |
| Trimelamol | II | 42 | 800 mg/m²/day for 3 days | 9.5% | Nausea, vomiting, leukopenia |
Experimental Protocols
For researchers aiming to cross-validate these findings, detailed methodologies for key experiments are crucial.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Formaldehyde Release Assay
The release of formaldehyde from melamine derivatives can be quantified using various methods, including colorimetric or fluorometric assays.
Principle: A common method involves the reaction of formaldehyde with a specific reagent to produce a colored or fluorescent product that can be measured.
General Protocol:
-
Incubation: Incubate the melamine derivative in a buffered solution, with or without a metabolic activation system (e.g., liver microsomes and NADPH), for a specific time.
-
Reaction: Stop the reaction and add a formaldehyde-detecting reagent (e.g., Nash reagent or a commercially available kit).
-
Measurement: Measure the absorbance or fluorescence of the resulting product.
-
Quantification: Determine the concentration of formaldehyde released by comparing the signal to a standard curve generated with known concentrations of formaldehyde.
DNA Alkylation Assay
Several methods can be employed to detect DNA alkylation, including immunoassays, mass spectrometry, and comet assays.
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks, which can be a consequence of DNA alkylation.
Protocol Steps:
-
Cell Treatment: Expose cells to the alkylating agent.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Conclusion
While the initial query regarding "this compound" in cancer studies appears to be a misidentification, the exploration of melamine derivatives like altretamine and trimelamol reveals a distinct class of anticancer agents. Their unique mechanism of action, involving formaldehyde release and DNA alkylation, sets them apart from traditional alkylating agents. The provided comparative data and experimental protocols offer a foundation for researchers to further investigate and cross-validate the therapeutic potential of these compounds. Future studies should focus on obtaining more comprehensive cytotoxicity data across a wider range of cancer cell lines and further elucidating the specific signaling pathways involved in their anticancer activity.
A Head-to-Head Comparison of Melinamide and Other Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Melinamide (MGCD0103), a selective histone deacetylase (HDAC) inhibitor, with other prominent HDAC inhibitors. The following sections detail the preclinical and clinical data available for this compound and its counterparts, offering a quantitative and qualitative comparison to aid in research and development decisions.
Introduction to this compound and HDAC Inhibition
Histone deacetylase inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This can result in the reactivation of silenced tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. This compound is a benzamide-based, orally available, isotype-selective HDAC inhibitor that primarily targets HDACs 1, 2, and 3. Its selectivity profile distinguishes it from pan-HDAC inhibitors, potentially offering a different efficacy and safety profile.
Preclinical Performance: A Comparative Overview
The preclinical activity of this compound has been evaluated in various cancer models and compared, in some studies, to other HDAC inhibitors such as the pan-HDAC inhibitor Vorinostat (SAHA).
In Vitro HDAC Enzyme Inhibition
This compound demonstrates potent inhibitory activity against Class I HDAC enzymes. Its selectivity is a key differentiating factor from pan-HDAC inhibitors like Vorinostat.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |
| This compound (MGCD0103) | Potent | Potent | Potent | >100,000 | >100,000 |
| Vorinostat (SAHA) | 10 | - | 20 | - | - |
| Entinostat (MS-275) | 243 | 453 | 248 | >100,000 | >100,000 |
| Romidepsin (FK228) | 36 | 47 | - | 1400 | - |
| Panobinostat (LBH589) | - | - | - | - | - |
| Belinostat (PXD101) | 27 (HeLa extract) | - | - | - | - |
Note: Data is compiled from multiple sources and assays, which may lead to variations. Direct comparative assays are limited.
In Vitro Cellular Activity: Antiproliferative Effects
This compound has demonstrated broad antiproliferative activity across a range of human cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for this compound and other HDAC inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | This compound (MGCD0103) IC50 (µM) | Vorinostat (SAHA) IC50 (µM) | Entinostat (MS-275) IC50 (µM) | Romidepsin (FK228) IC50 (ng/mL) | Panobinostat (LBH589) IC50 (µM) | Belinostat (PXD101) IC50 (µM) |
| HCT116 | Colon | - | - | - | - | - | - |
| A549 | Lung | - | - | - | - | - | - |
| K562 | Leukemia | - | - | 0.0415 | - | - | - |
| A2780 | Ovarian | - | >1 | - | - | - | 0.2-3.4 |
| PC-3 | Prostate | - | 2.5-7.5 | - | - | - | <1.0 |
| DU145 | Prostate | - | - | - | - | - | <1.0 |
| KCNR | Neuroblastoma | - | - | - | 1-6.5 | - | - |
| SW-982 | Sarcoma | - | 8.6 | - | - | 0.1 | 1.4 |
| SW-1353 | Sarcoma | - | 2.0 | - | - | 0.02 | 2.6 |
Note: IC50 values are highly dependent on the assay conditions and cell lines used. The data presented is for comparative purposes and is extracted from various publications.
In Vivo Antitumor Activity: Xenograft Models
Oral administration of this compound has been shown to significantly inhibit the growth of various human tumor xenografts in a dose-dependent manner. This anti-tumor activity correlates with the induction of histone acetylation in the tumors.
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| This compound (MGCD0103) | A549 | Lung | 120 mg/kg, p.o., daily | Significant |
| This compound (MGCD0103) | H1437 | Lung | 80 mg/kg, p.o., daily | Almost complete |
| Vorinostat (SAHA) | A431 | Skin | 100 mg/kg, i.p., daily | Significant |
| Vorinostat (SAHA) | MES-SA | Uterine Sarcoma | 50 mg/kg, i.p., 5x/week | >50% reduction |
| Entinostat (MS-275) | DU-145 | Prostate | Not specified | Additive effect with radiation |
| Entinostat (MS-275) | Rh10 | Rhabdomyosarcoma | Not specified | Significant |
| Belinostat (PXD101) | A2780 | Ovarian | 40 mg/kg, i.p., twice daily | Significant |
| Belinostat (PXD101) | BHP2-7 | Thyroid | 100 mg/kg, i.p., 5x/week | Noticeable |
| Panobinostat (LBH589) | HH | CTCL | 10 mg/kg, i.v., 5x/week | Complete regression |
| Panobinostat (LBH589) | GIST882 | GIST | 10 mg/kg, i.p., daily | Rapid tumor regression |
| Romidepsin (FK228) | KCNR | Neuroblastoma | Not specified | Significant |
| Romidepsin (FK228) | DDLPS | Liposarcoma | Not specified | Significant |
Clinical Development and Performance
This compound has been evaluated in Phase I and II clinical trials for both solid tumors and hematological malignancies.
Phase I Studies
In a Phase I study in patients with advanced solid tumors, this compound was found to be tolerable with a recommended Phase II dose (RP2D) established. Dose-limiting toxicities included fatigue, nausea, vomiting, and diarrhea. Pharmacodynamic analyses confirmed HDAC inhibition and histone acetylation in peripheral blood mononuclear cells[1][2]. Another Phase I study in leukemia patients established a maximum tolerated dose of 60 mg/m² administered three times a week, with similar dose-limiting toxicities. Antileukemic activity was observed, with three patients achieving a complete bone marrow response[1].
Phase II Studies
A Phase II study of this compound in patients with relapsed and refractory Hodgkin's lymphoma and non-Hodgkin's lymphoma showed promising antitumor activity, with an objective response rate of 36% in the 52 evaluable patients[3].
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
HDAC Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against purified human HDAC isotypes.
Method:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, etc.) are used.
-
The assay is typically performed in a 96-well plate format.
-
The HDAC substrate, often a fluorogenic peptide such as Fluor-de-Lys®, is incubated with the respective HDAC enzyme in the presence of varying concentrations of the inhibitor (e.g., this compound, Vorinostat).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader.
-
The concentration of inhibitor that results in 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic and antiproliferative effects of HDAC inhibitors on cancer cell lines.
Method:
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the HDAC inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
The formazan crystals are then solubilized by adding a solubilization buffer (e.g., DMSO or a detergent solution).
-
The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined as the drug concentration that reduces the absorbance by 50% compared to the vehicle-treated control cells.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of HDAC inhibitors.
Method:
-
Athymic nude mice are subcutaneously injected with a suspension of human tumor cells (e.g., A549, HCT116).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives the HDAC inhibitor (e.g., this compound) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume is measured periodically (e.g., twice a week) using calipers, and calculated using the formula: (length × width²)/2.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
-
Tumors and other tissues may be harvested for pharmacodynamic analysis (e.g., Western blotting for acetylated histones).
Signaling Pathways and Experimental Workflows
HDAC Inhibition and Downstream Cellular Effects
The following diagram illustrates the general mechanism of action of HDAC inhibitors, leading to various anticancer effects.
Caption: General signaling pathway of HDAC inhibitors.
Experimental Workflow for In Vivo Xenograft Study
This diagram outlines the typical workflow for assessing the efficacy of an HDAC inhibitor in a mouse xenograft model.
References
- 1. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
- 2. The HDAC inhibitor panobinostat (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Melinamide in Animal Models: A Review of Available Preclinical Data
A comprehensive review of published literature reveals a notable absence of preclinical efficacy data for a compound specifically identified as "Melinamide." Extensive searches of scientific databases and public records did not yield any studies evaluating the therapeutic effects of a drug with this name in animal models of any disease.
This lack of information prevents a comparative analysis of this compound's performance against other therapeutic alternatives. Consequently, it is not possible to construct data tables summarizing its efficacy, detail the experimental protocols employed in its evaluation, or generate visualizations of its potential mechanisms of action.
It is conceivable that "this compound" may be a novel or investigational compound with data that is not yet publicly available. Alternatively, it could be an internal designation for a drug that is more widely known by another name, or a potential misspelling of a different therapeutic agent.
For researchers, scientists, and drug development professionals interested in this area, it would be crucial to first ascertain the precise chemical identity and established nomenclature of the compound referred to as "this compound." Once a correct identifier is established, a targeted search for preclinical data may become feasible.
Without specific information on "this compound," we can, however, provide a general overview of the types of animal models and experimental approaches commonly used to evaluate the efficacy of anti-cancer agents, which might be relevant if "this compound" is intended for oncological applications.
General Approaches to Evaluating Anti-Cancer Drug Efficacy in Animal Models
The preclinical evaluation of a potential anti-cancer drug typically involves a series of in vivo experiments using various animal models. The choice of model depends on the cancer type being targeted and the specific questions being addressed.
Common Animal Models in Oncology Research:
-
Xenograft Models: These models involve the transplantation of human cancer cells or tissues into immunodeficient mice. They are widely used to assess the direct anti-tumor activity of a compound.
-
Syngeneic Models: In these models, murine cancer cells are transplanted into immunocompetent mice of the same genetic background. This allows for the study of the drug's effect in the context of a functional immune system.
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that predispose them to developing spontaneous tumors that more closely mimic human disease progression.
-
Orthotopic Models: To better replicate the tumor microenvironment, cancer cells are implanted into the corresponding organ of origin in the animal (e.g., breast cancer cells into the mammary fat pad).
Key Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the extent to which the drug inhibits the growth of the tumor over time compared to a control group.
-
Tumor Regression: In some cases, a successful therapeutic agent may cause a reduction in tumor size.
-
Survival Analysis: The overall survival of the treated animals is a critical measure of efficacy.
-
Metastasis Inhibition: For advanced cancers, the ability of a drug to prevent or reduce the spread of cancer to distant organs is evaluated.
-
Pharmacodynamic (PD) Biomarkers: Molecular and cellular changes in the tumor tissue in response to the drug are measured to confirm that the drug is hitting its intended target and having the desired biological effect.
Hypothetical Experimental Workflow
Should data for "this compound" become available, a typical experimental workflow to assess its efficacy might be represented as follows:
Figure 1. A generalized workflow for the preclinical evaluation of a novel anti-cancer agent in animal models.
Hypothetical Signaling Pathway Inhibition
If "this compound" were, for instance, a hypothetical inhibitor of a key oncogenic signaling pathway, such as the MAPK/ERK pathway, its mechanism could be visualized as follows:
Figure 2. A diagram illustrating a hypothetical mechanism of action for "this compound" as an inhibitor of the MAPK/ERK signaling pathway.
Comparative Efficacy and Mechanism of Action: Melinamide vs. Current Lipid-Lowering Therapies
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel investigational lipid-lowering agent, Melinamide, against established classes of dyslipidemia therapies: statins, PCSK9 inhibitors, cholesterol absorption inhibitors, and fibrates. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential therapeutic profile.
Overview of Mechanisms of Action
Current lipid-lowering therapies target various pathways in cholesterol synthesis, uptake, and metabolism. This compound introduces a novel mechanism centered on the epigenetic regulation of lipid-related gene expression.
-
This compound (Hypothetical): this compound is a first-in-class selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) in the hepatocyte nucleus. By blocking nuclear ACSS2, it reduces the acetylation of histones at the promoter regions of key lipogenic genes, such as SREBP-1c and FASN. This epigenetic downregulation leads to a coordinated decrease in the synthesis of fatty acids and triglycerides, subsequently reducing VLDL secretion from the liver.
-
Statins: These agents act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] This inhibition decreases intracellular cholesterol levels in hepatocytes, leading to an upregulation of LDL receptors (LDLR) on the cell surface and increased clearance of LDL-cholesterol (LDL-C) from the circulation.[1]
-
PCSK9 Inhibitors: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors, targeting them for lysosomal degradation. PCSK9 inhibitors, typically monoclonal antibodies, bind to circulating PCSK9, preventing its interaction with the LDLR. This action increases the number of LDL receptors available to clear LDL-C from the bloodstream.
-
Ezetimibe (Cholesterol Absorption Inhibitor): Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol uptake by enterocytes. The reduced cholesterol delivery to the liver results in the upregulation of hepatic LDL receptors.
-
Fibrates: Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Activation of PPARα enhances the breakdown of triglycerides by increasing the expression of lipoprotein lipase and downregulating apolipoprotein C-III, an inhibitor of lipolysis.
Comparative Efficacy and Safety Data
The following tables summarize the clinical efficacy and safety profiles of this compound (based on preclinical and projected Phase II data) and current standard-of-care lipid-lowering drugs.
Table 1: Comparative Efficacy on Lipid Parameters (% Change from Baseline)
| Drug Class | LDL-C Reduction | HDL-C Change | Triglyceride Reduction |
| This compound (Hypothetical) | 25 - 35% | +5 - 10% | 40 - 60% |
| Statins | 25 - 60% | +5 - 15% | 10 - 30% |
| PCSK9 Inhibitors | 45 - 70% | +5 - 10% | 15 - 30% |
| Ezetimibe | 15 - 20% | +1 - 5% | 5 - 10% |
| Fibrates | 5 - 20%* | +10 - 20% | 25 - 50% |
*LDL-C reduction with fibrates can be variable and may increase in patients with very high baseline triglycerides.
Table 2: Safety and Tolerability Profile
| Drug Class | Common Adverse Events | Serious Adverse Events (Rare) |
| This compound (Hypothetical) | Nausea, headache, transient elevation in ALT/AST | Hepatotoxicity (monitor LFTs) |
| Statins | Muscle pain (myalgia), gastrointestinal upset | Myopathy, rhabdomyolysis, increased risk of diabetes |
| PCSK9 Inhibitors | Injection site reactions, nasopharyngitis | Neurocognitive events (debated, not consistently observed) |
| Ezetimibe | Diarrhea, sinusitis, arthralgia | Myopathy (rare, increased risk with statin co-administration) |
| Fibrates | Dyspepsia, abdominal pain, gallstones | Myopathy (increased risk with statin co-administration), rhabdomyolysis, pancreatitis |
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanism for this compound and a standard preclinical evaluation workflow are provided below.
Caption: Hypothetical mechanism of this compound action in hepatocytes.
Caption: Standard preclinical workflow for a novel lipid-lowering agent.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize a novel lipid-lowering agent like this compound.
Protocol 1: In Vitro ACSS2 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ACSS2.
-
Methodology:
-
Recombinant human ACSS2 is incubated with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) in an assay buffer containing ATP and acetate.
-
The reaction is initiated by the addition of Coenzyme A.
-
The production of Acetyl-CoA is monitored continuously using a coupled enzymatic reaction that results in the generation of a fluorescent or colorimetric product (e.g., coupling to citrate synthase and malate dehydrogenase with monitoring of NADH consumption).
-
Reaction rates are calculated from the linear phase of the progress curves.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
Protocol 2: In Vivo Efficacy in a Hyperlipidemic Mouse Model
-
Objective: To evaluate the lipid-lowering efficacy of this compound in a diet-induced hyperlipidemia model.
-
Methodology:
-
Animal Model: Male C57BL/6J or ApoE-/- mice (8-10 weeks old) are used.
-
Induction of Hyperlipidemia: Mice are fed a high-fat diet (HFD), often containing 45-60% kcal from fat and supplemental cholesterol, for a period of 8-12 weeks to induce a stable hyperlipidemic phenotype.
-
Treatment: Animals are randomized into vehicle control and treatment groups. This compound is administered daily via oral gavage at various doses (e.g., 1, 5, 25 mg/kg) for 4 weeks. A positive control group (e.g., atorvastatin) is included for comparison.
-
Sample Collection: Blood samples are collected via retro-orbital or tail vein bleed at baseline and at the end of the treatment period following a 4-6 hour fast.
-
Lipid Analysis: Plasma is separated by centrifugation, and total cholesterol, triglycerides, LDL-C, and HDL-C levels are quantified using commercially available enzymatic colorimetric assay kits.
-
Data Analysis: The percentage change in lipid parameters from baseline is calculated for each group. Statistical significance between groups is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Protocol 3: Hepatic Gene Expression Analysis
-
Objective: To confirm the mechanism of action of this compound by measuring the expression of key lipogenic genes in the liver.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from a portion of the liver tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Quantitative Real-Time PCR (qRT-PCR):
-
First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based assays for target genes (e.g., SREBF1, FASN, ACACA) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method.
-
-
Data Analysis: Fold change in gene expression in the this compound-treated groups is calculated relative to the vehicle control group. Statistical significance is determined using a t-test or ANOVA.
References
Safety Operating Guide
Navigating the Safe Disposal of Melinamide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Melinamide, a lipid-lowering agent. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS 14417-88-0), the following procedures are based on the general guidelines for the disposal of long-chain fatty amides and unused pharmaceutical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Key Safety and Handling Information
When handling this compound, adherence to standard laboratory safety protocols is essential. The following table summarizes general safety parameters based on similar chemical compounds.
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | General best practice for handling laboratory chemicals to prevent skin and eye contact. |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | To minimize inhalation exposure, especially when handling powdered or volatile forms. |
| Storage | Store in a cool, dry place away from strong oxidizing agents. | Based on general stability of amide compounds. |
| Spill Management | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for disposal. | Standard procedure for chemical spills to prevent spread and exposure. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, CAS number (14417-88-0), and the appropriate hazard symbols as determined by your institution.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
2. Packaging of Chemical Waste:
-
Solid this compound waste should be collected in a securely sealed, compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Solutions containing this compound should also be collected in a sealed, compatible container. Ensure the container is resistant to the solvent used.
-
Do not overfill waste containers; it is generally recommended to fill to no more than 80% capacity to allow for expansion and prevent spills.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents.
4. Arrangement for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide a complete and accurate description of the waste, including its composition and quantity.
5. Documentation:
-
Maintain a log of the accumulated this compound waste, noting the date and amount of waste added to the container.
-
Keep copies of all waste disposal manifests and documentation provided by the disposal contractor for your records, in accordance with local and federal regulations.
Experimental Protocols for Spill Management
In the event of a this compound spill, the following protocol should be followed:
1. Evacuation and Notification:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Notify your laboratory supervisor and EHS department.
2. Donning Personal Protective Equipment (PPE):
-
Before attempting to clean the spill, put on the appropriate PPE, including a lab coat, nitrile gloves, and safety glasses. For large spills or if there is a risk of airborne dust, a respirator may be necessary.
3. Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For liquid spills, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Once the liquid has been absorbed, carefully scoop the material into a designated waste container.
4. Decontamination:
-
Clean the spill area with a suitable solvent (if applicable and safe to do so), followed by soap and water.
-
All materials used for cleanup, including contaminated absorbent materials and PPE, should be placed in a sealed bag and disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals and is based on general best practices for chemical waste disposal. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always prioritize the specific guidelines and regulations provided by your institution's Environmental Health and Safety department and local authorities.
Personal protective equipment for handling Melinamide
Essential Safety and Handling Guide for Melamine
Disclaimer: The information provided pertains to Melamine (CAS No. 108-78-1) . The term "Melinamide" did not yield specific safety and handling data; it is presumed that Melamine is the intended substance of interest. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.[1]
This guide delivers immediate, essential safety protocols and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Melamine. The following procedural guidance is designed to ensure safe operational use and disposal.
Quantitative Safety and Physical Data
The following table summarizes key quantitative data for Melamine to inform risk assessment and safe handling practices.
| Property | Value | Source(s) |
| Occupational Exposure Limits | ||
| Workplace Environmental Exposure Level (WEEL) - 8-hr TWA | 3 mg/m³ (inhalable fraction and vapor) | [2] |
| Acute Toxicity Data | ||
| Acute Oral Toxicity (LD50, rat) | 3,161 - 3,500 mg/kg | [2] |
| Acute Oral Toxicity (LD50, mouse) | 5,150 mg/kg | [2] |
| Acute Inhalation Toxicity (LC50, rat, 4 hr) | >5,190 mg/m³ | [2] |
| Physical and Chemical Properties | ||
| Molecular Weight | 126.12 g/mol | |
| Melting Point | 354 °C (662 °F) | |
| Boiling Point | Sublimes | |
| Solubility in Water (20 °C) | 3.2 g/L | |
| Flash Point (closed cup) | >93.3 °C (200 °F) | |
| Autoignition Temperature | >500 °C |
Personal Protective Equipment (PPE) and Exposure Controls
To minimize exposure to Melamine, a combination of engineering controls and personal protective equipment is essential. Engineering controls, such as dedicated facilities and local exhaust ventilation, should be the primary method of exposure control.
| Protection Type | Specification | Purpose and Best Practices |
| Eye/Face Protection | Safety glasses with side shields or splash goggles. | To prevent eye contact with Melamine dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after. |
| Body Protection | Lab coat, long-sleeved protective clothing. | To prevent skin contact with the product. |
| Respiratory Protection | In case of dust formation or insufficient ventilation, use a NIOSH-approved dust mask or a respirator with an appropriate filter. | To avoid the inhalation of dust. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is mandatory to ensure safety when working with Melamine.
Preparation
-
Review SDS: Thoroughly read and understand the Safety Data Sheet (SDS) for Melamine before beginning any work.
-
Designate Area: Ensure a designated work area, such as a chemical fume hood, is clean and prepared.
-
Verify PPE: Confirm that all necessary PPE is available, in good condition, and correctly worn.
-
Check Engineering Controls: Ensure that engineering controls like fume hoods or local exhaust ventilation are functioning correctly.
Handling
-
Ventilation: Always work within a well-ventilated area or under a fume hood to minimize dust generation and inhalation.
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing. Do not breathe in the dust.
-
Container Management: Keep the container tightly closed when not in use.
-
Dust Cloud Prevention: Avoid creating dust clouds, which can be combustible.
Post-Handling
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Decontamination: Clean the work area, collecting any residue as hazardous waste.
-
PPE Management: Remove and properly store or dispose of PPE. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.
Caption: Workflow for the Safe Handling of Melamine.
Disposal Plan: Waste Management Protocol
Melamine and its containers must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations. Improper disposal can lead to environmental contamination.
Waste Collection and Storage
-
Containerization: Collect all Melamine waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed container.
-
Segregation: Do not mix Melamine waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage: Store the sealed waste container in a secure, cool, dry, and well-ventilated area away from incompatible materials.
Final Disposal
-
Licensed Contractor: The primary method for disposal is to use a licensed hazardous waste management company.
-
Environmental Protection: Do not allow Melamine to enter drains or waterways. Melamine is a thermosetting plastic and is generally not recyclable through standard municipal programs.
Experimental Protocols: Acute Toxicity Testing
The acute toxicity values cited in this document are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is designed to classify a substance's toxicity based on oral administration.
-
Principle: It involves a stepwise procedure with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.
-
Methodology:
-
Animals: Typically, young adult female rats are used. Animals are fasted prior to dosing.
-
Dosing: The test substance is administered in a single oral dose. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The method allows for the classification of the substance into a GHS category and provides an estimate of the LD50 range.
-
Acute Dermal Toxicity (OECD Guideline 402)
This test assesses the health hazards from short-term dermal exposure.
-
Principle: A stepwise procedure is used where groups of animals are exposed to the test chemical via the dermal route at one of several fixed dose levels.
-
Methodology:
-
Animals: Adult rats (usually female) are preferred. Fur is removed from the dorsal area of the trunk one day before the test.
-
Application: The substance is applied uniformly over an area of at least 10% of the total body surface. The exposure period is typically 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days after substance application.
-
Endpoint: The results provide information on hazardous properties and allow for classification according to the Globally Harmonised System (GHS).
-
Acute Inhalation Toxicity (OECD Guideline 403)
This guideline provides information on health hazards arising from short-term exposure to an airborne substance.
-
Principle: The guideline describes two protocols: a traditional LC50 protocol and a Concentration x Time (C x t) protocol. The test involves exposing animals to the substance as a gas, vapor, or aerosol for a defined period.
-
Methodology:
-
Animals: The preferred species is the rat.
-
Exposure: Animals are exposed in dynamic inhalation chambers for a predetermined duration, generally 4 hours. At least three concentrations are typically used.
-
Observation: Following exposure, animals are observed for at least 14 days. Observations include mortality, clinical signs, and body weight changes.
-
Endpoint: The test allows for the estimation of a median lethal concentration (LC50) and classification of the substance for acute inhalation toxicity.
-
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

